1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1-[3-(2-hydroxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
BMUBGJVKNWYLNL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCO |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCO |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the thermodynamic properties and stability of the compound 1-[3-(2-Hydroxyethoxy)phenyl]ethanone. In the landscape of pharmaceutical development and material science, a thorough understanding of a compound's thermal behavior is paramount for ensuring its safety, efficacy, and shelf-life. This document serves as a technical resource, outlining the critical parameters and the experimental methodologies required for such a characterization.
While specific experimental data for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is not extensively available in public literature, this guide will establish a robust framework for its characterization. This will be achieved by leveraging data from structurally analogous compounds and detailing the application of key analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Molecular Profile and Structural Considerations
-
IUPAC Name: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 196.20 g/mol
-
Chemical Structure:
-
An acetophenone core substituted at the meta-position with a 2-hydroxyethoxy group. The presence of a hydroxyl group and a ketone introduces polarity and potential for hydrogen bonding, which are expected to significantly influence its melting point, boiling point, and solubility. The ether linkage in the side chain may impact its conformational flexibility and thermal stability.
-
Core Thermodynamic Properties: A Predictive Overview
Due to the limited specific experimental data for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, we can draw initial hypotheses from its structural relative, 1-(3-hydroxyphenyl)ethanone[1][2][3][4]. The addition of the 2-hydroxyethoxy group in place of a simple hydroxyl group is expected to increase the molecular weight and introduce greater intermolecular hydrogen bonding capabilities. This will likely lead to a higher melting point and boiling point compared to 3'-hydroxyacetophenone.
Table 1: Predicted vs. Known Thermodynamic Properties of Analogous Compounds
| Property | 1-[3-(2-Hydroxyethoxy)phenyl]ethanone (Predicted) | 1-(3-hydroxyphenyl)ethanone (Experimental Data)[1][2][3][4] |
| Melting Point (T_m) | Higher than 95.5 °C | 95.5 °C |
| Boiling Point (T_b) | Significantly higher than 296.4 °C | 296.4 °C (at 760 mmHg) |
| Enthalpy of Fusion (ΔH_fus) | Expected to be higher | Data not readily available |
Experimental Determination of Thermodynamic Properties and Stability
A comprehensive understanding of the thermal properties of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone necessitates empirical investigation. The following sections detail the standard experimental workflows for this characterization.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[5]. It provides critical information on melting, crystallization, and other phase transitions[6][7].
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen purge (50 mL/min).
-
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
A second heating cycle is often performed to analyze the thermal history of the sample.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_fus) by integrating the area under the melting endotherm.
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a substance[8][9].
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Caption: Workflow for TGA analysis.
Stability Considerations and Drug Development Implications
The thermal stability of an active pharmaceutical ingredient (API) like 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is a critical attribute that influences its formulation, packaging, storage, and shelf-life.
-
Solid-State Stability: The melting point obtained from DSC provides an upper limit for the solid-state stability of the compound. Any degradation observed below the melting point in TGA would be indicative of solid-state decomposition.
-
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) are essential. The resulting degradation products would need to be identified and characterized.
-
Excipient Compatibility: DSC and TGA can be employed to assess the compatibility of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone with various pharmaceutical excipients. A significant change in the melting point or decomposition profile of the API in the presence of an excipient may indicate an interaction.
Conclusion
A comprehensive understanding of the thermodynamic properties and thermal stability of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is fundamental for its successful development and application. While direct experimental data is currently sparse, this guide provides a robust framework for its characterization using standard analytical techniques such as DSC and TGA. The outlined protocols and theoretical considerations will enable researchers and drug development professionals to systematically evaluate this compound and make informed decisions regarding its formulation, storage, and handling. The insights gained from such studies are indispensable for ensuring the quality, safety, and efficacy of any potential therapeutic agent.
References
- ChemicalBook. (2025, July 14). 1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone | 87771-41-3.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1).
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook.
- NIST/TRC. (n.d.). 1-(3-hydroxyphenyl)ethanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).
- ChemWhat. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone CAS#: 87771-41-3.
- EPA CompTox Chemicals Dashboard. (n.d.). 1-[3-(Hexyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethanone Properties.
- Sigma-Aldrich. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone | 87771-41-3.
- Journal of Pharmaceutical Analysis - Research and Reviews. (2014, May 25). Differential Scanning Calorimetry.
- International Journal of Engineering Science and Computing. (2024, July 20). Determination of activation energy of decomposition reaction from thermo gravimetric analysis.
- GSRS. (n.d.). 1-(2-HYDROXY-4-(2-HYDROXYETHOXY)PHENYL)ETHANONE.
- ResearchGate. (n.d.). DSC curves of the compounds.
- PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone.
- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- BenchChem. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of P2.
- MDPI. (2023, October 11). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K.
- PubMed. (2024, August 6). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy.
- BenchChem. (2025). Comparative thermal studies of chalcone derivatives like (2E)-3-(3-hydroxyphenyl)prop-2-enal.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook.
- SKZ. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
- LGC Standards. (n.d.). 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride).
Sources
- 1. Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]
- 5. skztester.com [skztester.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijaem.net [ijaem.net]
- 9. researchgate.net [researchgate.net]
Solubility of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone in polar vs non-polar solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone (also known as 3'-(2-hydroxyethoxy)acetophenone). As a critical intermediate in the synthesis of alpha-1 adrenergic receptor antagonists (e.g., Silodosin ), understanding its solubility profile is paramount for optimizing reaction yields, selecting crystallization solvents, and ensuring purification efficiency.
This document moves beyond simple data listing to explore the mechanistic drivers of solubility, contrasting polar and non-polar solvent interactions. It includes a validated "Shake-Flask" protocol for experimental determination, ensuring researchers can generate self-validating data for their specific batches.
Molecular Analysis & Theoretical Framework
To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.
Molecule: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone Functional Analysis:
-
Acetophenone Core: The phenyl ring contributes lipophilicity (
- stacking), while the ketone group acts as a hydrogen bond acceptor. -
Hydroxyethoxy Tail (-O-CH₂-CH₂-OH): This is the "solubility switch." The ether oxygen acts as a weak acceptor, while the terminal hydroxyl group is a potent hydrogen bond donor and acceptor.
The Polarity Conflict: The molecule exhibits amphiphilic character but leans heavily towards polarity due to the glycol ether chain. This structural modification significantly enhances solubility in protic solvents compared to the parent acetophenone, while drastically reducing compatibility with aliphatic hydrocarbons.
Hansen Solubility Parameters (HSP) Prediction
Note: Values are estimated based on group contribution methods for this class of acetophenone ethers.
| Parameter | Value (Mpa | Interpretation |
| ~18.5 | Moderate van der Waals forces (Phenyl ring). | |
| ~11.0 | High dipolar interaction (Ketone + Ether). | |
| ~13.5 | Strong H-bonding capability (Terminal -OH). |
Implication: The solute sphere will overlap best with solvents like Methanol, Ethanol, and DMSO , which share high
Solubility Landscape: Polar vs. Non-Polar
The following data categorizes solvent compatibility based on thermodynamic stability.
Table 1: Solubility Profile (Thermodynamic Assessment)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | The solvent's -OH groups form strong H-bond networks with the solute's ketone and hydroxyl tail. Ideal for reaction media. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice efficiently. Often used for stock solutions. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the aromatic core via dispersion forces, plus dipole interactions. Common extraction solvent. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good match for the acetophenone core, though less effective at solvating the hydroxyl tail than alcohols. |
| Water | Water (pH 7) | Low to Moderate | The hydrophobic phenyl ring limits full miscibility, though the hydroxyethoxy group allows for partial solubility (unlike pure acetophenone). |
| Non-Polar | Hexane, Heptane | Insoluble / Poor | Lack of H-bonding or significant polarity leads to phase separation. Ideal Anti-solvent. |
Visualization: Solvation Mechanism
The following diagram illustrates the competitive molecular interactions that dictate solubility.
Figure 1: Mechanistic view of solvation. Polar solvents stabilize the molecule via Hydrogen Bonding, while non-polar solvents force the molecule to self-associate and precipitate.
Validated Protocol: Thermodynamic Solubility Determination
To obtain precise data for your specific lot (accounting for potential polymorphs or purity variances), use this "Shake-Flask" method. This is the industry gold standard for pre-formulation.
Equipment Required:
-
Temperature-controlled orbital shaker.
-
0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic compatible).
-
HPLC system with UV detection (254 nm).
Step-by-Step Methodology:
-
Preparation (Saturation):
-
Add excess solid 1-[3-(2-Hydroxyethoxy)phenyl]ethanone to 2 mL of the target solvent in a glass vial.
-
Visual Check: Ensure solid is visible at the bottom. If it dissolves completely, add more solid until precipitation persists.
-
-
Equilibration:
-
Incubate vials at 25°C ± 0.5°C on an orbital shaker (200 rpm) for 24 hours .
-
Why: 24 hours ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility (which is prone to supersaturation errors).
-
-
Phase Separation:
-
Stop shaking and allow the vials to stand for 1 hour to let solids settle.
-
Filter the supernatant using a 0.45 µm PTFE filter .
-
Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
-
Quantification (HPLC):
-
Dilute the filtrate (e.g., 1:100) with mobile phase to fit the linear calibration range.
-
Inject onto HPLC.
-
Calculation:
-
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for Shake-Flask Solubility Determination.
Application in Process Development
Understanding the solubility differential is crucial for the synthesis of Silodosin and related APIs.
1. Crystallization Strategy (Purification):
-
Method: Anti-solvent Crystallization.
-
Protocol: Dissolve the crude intermediate in a minimum volume of Ethyl Acetate (Good solubility, moderate volatility). Slowly add Heptane (Anti-solvent).
-
Result: The non-polar Heptane forces the polar intermediate out of solution, while non-polar impurities (if any) remain in the mother liquor.
2. Reaction Solvent Selection:
-
For alkylation reactions involving this intermediate, Acetonitrile or DMF are superior choices. They provide high solubility for the intermediate and facilitate nucleophilic attack, unlike non-polar solvents which would create heterogeneous "slurries" and slow reaction kinetics.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Enamine Ltd. "Shake-Flask Aqueous Solubility Assay Protocol." Enamine Technical Resources.
-
U.S. EPA. "Product Properties Test Guidelines: Shake Flask Method for Solubility." OCSPP 830.7840.
-
PubChem. "Compound Summary: Silodosin and Intermediates." National Library of Medicine.
Technical Whitepaper: Structural Characterization and Stoichiometric Analysis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Executive Summary & Structural Deconstruction
The molecule 1-[3-(2-Hydroxyethoxy)phenyl]ethanone (commonly referred to as 3'-(2-Hydroxyethoxy)acetophenone ) represents a critical intermediate scaffold in medicinal chemistry and materials science. It serves as a bifunctional building block, combining a reactive ketone moiety for further derivatization (e.g., reductive amination) with a hydroxyethyl ether chain that acts as a flexible linker or a hydrogen-bond donor/acceptor site.
This guide provides a definitive breakdown of its molecular weight calculation based on IUPAC 2022 standards, outlines a self-validating synthesis protocol, and details the necessary analytical frameworks for its identification.
Structural Breakdown
To ensure accurate stoichiometric calculation, the molecule is deconstructed into its functional components:
-
Acetophenone Core (Modified): A phenyl ring substituted at the 1-position with an acetyl group (
). -
Substituent (Position 3): A 2-hydroxyethoxy group (
) replacing a hydrogen atom on the phenyl ring.
Figure 1: Structural assembly of the target molecule from its functional fragments.
Theoretical Calculation: Molecular Weight & Formula
Accuracy in molecular weight determination is paramount for preparing molar solutions in high-throughput screening (HTS) or synthetic workflows. The following calculation uses the standard atomic weights from the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) .
Formula Derivation
-
Base (Acetophenone):
-
Modification: Remove one Hydrogen (
) at position 3; Add one 2-Hydroxyethoxy group ( ). -
Net Change:
-
Final Formula:
Stoichiometric Table (IUPAC 2022 Standards)
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass % |
| Carbon | C | 10 | 12.011 | 120.110 | 66.65% |
| Hydrogen | H | 12 | 1.008 | 12.096 | 6.71% |
| Oxygen | O | 3 | 15.999 | 47.997 | 26.64% |
| Total | 180.203 | 100.00% |
Exact Mass (Monoisotopic): 180.0786 g/mol (Calculated using
Experimental Validation: Synthesis & Analysis
To generate this molecule with high purity (>98%), a "Green Chemistry" approach using ethylene carbonate is preferred over the traditional alkylation with 2-chloroethanol, as it avoids genotoxic alkyl halides and generates
Protocol: Hydroxyethylation of 3-Hydroxyacetophenone[1]
Reaction Scheme:
Step-by-Step Methodology
-
Reagent Prep: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-hydroxyacetophenone (13.6 g, 100 mmol), ethylene carbonate (9.7 g, 110 mmol), and potassium carbonate (
, 0.7 g, 5 mmol) as a catalyst. -
Reaction: Heat the mixture to 140–150 °C for 4–6 hours. The evolution of
gas indicates reaction progress.-
Expert Insight: Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting phenol will disappear, and a more polar spot (lower
) will appear.
-
-
Workup: Cool the mixture to ~60 °C and add water (50 mL) to dissolve inorganic salts. Extract with ethyl acetate (
). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Crystallization: If the oil does not solidify, induce crystallization using a mixture of diethyl ether/hexane or purify via silica gel column chromatography.
Figure 2: Synthesis workflow via the Ethylene Carbonate route (Green Chemistry).
Self-Validating Analytical Criteria
A robust protocol requires self-validation. The following spectral data confirms the identity of the synthesized product.
Nuclear Magnetic Resonance ( NMR)
Solvent:
-
Aromatic Region (7.0–7.6 ppm): Look for a multiplet pattern characteristic of 1,3-disubstitution (singlet-like for H2, doublet for H4/H6, triplet for H5).
-
Ether Linkage (4.0–4.2 ppm): A triplet (2H) corresponding to
. -
Hydroxyl Methylene (3.9–4.0 ppm): A triplet (2H) corresponding to
. -
Acetyl Group (2.6 ppm): A sharp singlet (3H) corresponding to
. -
Hydroxyl Proton: Broad singlet (variable position, often ~2.5–3.0 ppm), exchangeable with
.
Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
-
Calculated m/z:
-
Acceptance Criteria: Error
.
Applications in Drug Development[2][3]
This molecule is not merely a solvent or reagent; it is a pharmacophore linker .
-
Adrenergic Receptor Ligands: The 3-substituted acetophenone scaffold is homologous to the core of Phenylephrine and Etilefrine . The hydroxyethyl chain allows for the attachment of secondary amines via activation (e.g., mesylation followed by displacement), creating novel beta-blocker analogs.
-
PROTAC Linkers: In Targeted Protein Degradation (TPD), the ethylene glycol chain serves as a minimal "PEG" linker, providing solubility and flexibility between the E3 ligase ligand and the protein of interest.
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a "fragment" with defined vectors for growth (the ketone and the alcohol), allowing medicinal chemists to explore structure-activity relationships (SAR) in two distinct directions.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2] [Link]
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. (Source for Ethylene Carbonate alkylation chemistry). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56961-30-9 (Para-isomer analog for spectral comparison). [Link]
Sources
Technical Guide: Safety Data & Toxicity Profile for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
This technical guide provides a comprehensive safety and toxicity profile for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone , a chemical intermediate likely utilized in the synthesis of adrenergic agonists or related pharmaceutical compounds.
Given the specific isomeric nature of this compound (meta-substitution), direct public safety datasets are limited compared to its para-isomer analog. Therefore, this guide employs a Structure-Activity Relationship (SAR) approach, deriving its toxicological profile from its direct precursor (3'-Hydroxyacetophenone ) and its structural analog (4'-(2-Hydroxyethoxy)acetophenone ), ensuring a conservative and robust safety protocol.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
This compound is an aromatic ketone featuring a hydroxyethyl ether substituent at the meta position. It serves as a bifunctional building block in organic synthesis, combining the reactivity of an acetophenone with a primary alcohol.
Identification
| Parameter | Detail |
| Chemical Name | 1-[3-(2-Hydroxyethoxy)phenyl]ethanone |
| Synonyms | 3'-(2-Hydroxyethoxy)acetophenone; 2-(3-Acetylphenoxy)ethanol; m-(2-Hydroxyethoxy)acetophenone |
| CAS Number | Not widely listed in public registries; treat as novel intermediate. (Analog CAS: 22422-20-4 for para-isomer) |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | CC(=O)C1=CC=CC(OCCO)=C1 |
Predicted Physicochemical Properties
Based on structural analogs (3'-Hydroxyacetophenone and 4'-(2-Hydroxyethoxy)acetophenone).
| Property | Value (Predicted/Analog) | Significance |
| Physical State | Solid (Crystalline powder) or Viscous Liquid | Likely solid at RT due to H-bonding. |
| Melting Point | 50–60 °C (Estimate) | Low-melting solid; may liquefy in warm labs. |
| Boiling Point | ~320–340 °C | High boiling point due to polarity. |
| Solubility | Soluble in Ethanol, DMSO, DMF; Mod. Soluble in Water | Hydroxyethyl group enhances water solubility vs. parent ketone. |
| Partition Coeff. (LogP) | ~1.1 – 1.4 | Lipophilic enough for membrane penetration but water-soluble. |
Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on the functional groups (phenol ether, ketone) and the toxicity profile of the parent compound 3'-Hydroxyacetophenone (CAS 121-71-1), the following GHS classifications are assigned as a precautionary baseline.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicological Profile (In-Depth Analysis)
Mechanism of Toxicity
The toxicity of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is driven by two primary mechanisms:
-
Local Irritation: The ketone moiety and the ether linkage can act as irritants to mucous membranes. The compound is lipophilic enough to penetrate the stratum corneum, leading to dermatitis upon prolonged contact.
-
Metabolic Activation: In vivo, the ethoxy side chain may undergo O-dealkylation by cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), potentially releasing Ethylene Glycol (minor pathway) and regenerating 3'-Hydroxyacetophenone .
-
3'-Hydroxyacetophenone is a known irritant and has demonstrated low-to-moderate oral toxicity (LD50 ~1500 mg/kg in mice).
-
Acute Toxicity Data (Analog-Derived)
-
Oral LD50 (Rat): Estimated >500 mg/kg but <2000 mg/kg. (Classified as Harmful).[1][2]
-
Dermal LD50 (Rabbit): No specific data; predicted >2000 mg/kg.
-
Inhalation: Low volatility reduces risk at room temperature, but dust/aerosol inhalation is a significant respiratory irritant.
Chronic & Long-Term Effects
-
Sensitization: Unlikely to be a strong sensitizer based on structural alerts, but repeated exposure may cause defatting of the skin.
-
Carcinogenicity: No structural alerts for genotoxicity (Ames negative predicted). The parent acetophenone structure is not classified as a carcinogen.
-
Reproductive Toxicity: No specific data available.[3] Handle with standard precautions for novel organic compounds.
Experimental Protocols: Handling & Synthesis
Synthesis Workflow (Common Route)
This compound is typically synthesized via the O-alkylation of 3'-Hydroxyacetophenone.
Reaction:
3'-Hydroxyacetophenone + 2-Chloroethanol (in presence of K₂CO₃/DMF) → 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Key Safety Risks in Synthesis:
-
2-Chloroethanol: Extremely toxic (fatal in contact with skin). Must be handled in a closed system.[3]
-
Potassium Carbonate: Dust inhalation irritant.
-
Solvent (DMF): Hepatotoxic and readily absorbed through skin.
Safe Handling Protocol
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .
-
PPE Requirements:
-
Gloves: Nitrile (minimum 0.11 mm) for incidental splash. Double-gloving or Butyl rubber recommended for synthesis involving DMF.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield if handling large liquid volumes.
-
Respiratory: N95/P100 particulate respirator if dust formation is visible.
-
Storage Stability
-
Conditions: Store in a cool, dry place (2–8 °C recommended to prevent caking).
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases.
-
Shelf Life: Stable for >2 years if stored under inert atmosphere (Argon/Nitrogen).
Emergency Response Mechanisms
First Aid Decision Tree
The following diagram outlines the critical response steps for exposure incidents.
Figure 1: Emergency Response Decision Matrix for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don nitrile gloves, goggles, and lab coat.
-
Contain: If solid, cover with a damp cloth to prevent dust. If liquid (melted/solution), dike with absorbent pads.
-
Clean: Sweep or scoop into a hazardous waste container. Do not flush to sewer.
-
Decontaminate: Wipe surface with a soap/water solution, followed by an ethanol wipe.
Synthesis & Metabolic Pathway Visualization
The following diagram illustrates the synthesis of the compound and its potential metabolic breakdown (O-dealkylation), which is relevant for understanding its toxicity (release of ethylene glycol metabolites).
Figure 2: Synthesis route and potential metabolic degradation pathway indicating toxicological metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8487, 3'-Hydroxyacetophenone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Acetophenone Derivatives. Retrieved from [Link]
-
United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth Revised Edition. Retrieved from [Link]
Sources
A Technical Guide to the Potential Pharmaceutical Applications of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1-[3-(2-Hydroxyethoxy)phenyl]ethanone scaffold represents a versatile platform for the development of novel therapeutic agents. This in-depth technical guide explores the synthesis, derivatization, and potential pharmaceutical applications of this compound class, with a particular focus on its chalcone derivatives. Drawing upon established synthetic methodologies and extensive biological screening data from related compounds, this document provides a comprehensive framework for researchers and drug development professionals. We delve into the rationale behind experimental design, detail key protocols for synthesis and biological evaluation, and elucidate potential mechanisms of action, primarily in the realms of anti-inflammatory, antimicrobial, and anticancer activities. This guide aims to be a foundational resource, empowering further investigation and innovation in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of the Acetophenone Scaffold
Acetophenones and their derivatives are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Their synthetic tractability and the ability to readily modify their structure make them attractive starting points for drug discovery programs. The introduction of a (2-hydroxyethoxy) substituent at the meta-position of the phenyl ring in 1-phenylethanone offers a unique combination of a flexible ether linkage and a terminal hydroxyl group. These features can enhance solubility and provide an additional site for hydrogen bonding interactions with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide will focus on the derivatization of the 1-[3-(2-Hydroxyethoxy)phenyl]ethanone core, with a significant emphasis on the synthesis and applications of its chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically precursors to flavonoids and are renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The presence of the α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of these activities.[2]
Synthesis of the Core Scaffold and its Derivatives
The journey to exploring the pharmaceutical potential of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone derivatives begins with the efficient synthesis of the core scaffold and its subsequent modification.
Synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
The most direct and widely applicable method for the synthesis of the title compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 3-hydroxyacetophenone is deprotonated to form a phenoxide, which then reacts with a suitable 2-haloethanol.
Experimental Protocol: Williamson Ether Synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
-
Materials: 3-hydroxyacetophenone, 2-chloroethanol (or 2-bromoethanol), a suitable base (e.g., potassium carbonate, sodium hydride), and an appropriate solvent (e.g., acetone, DMF).
-
Procedure:
-
To a solution of 3-hydroxyacetophenone in the chosen solvent, add the base and stir at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1-[3-(2-Hydroxyethoxy)phenyl]ethanone.
-
Caption: Williamson Ether Synthesis of the core scaffold.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are readily synthesized through the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[2] This reaction provides a straightforward and efficient route to a diverse library of chalcone derivatives from the 1-[3-(2-Hydroxyethoxy)phenyl]ethanone core.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, a substituted aromatic aldehyde, a strong base (e.g., NaOH or KOH), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and the substituted aromatic aldehyde in ethanol.
-
Slowly add an aqueous solution of the base to the mixture at room temperature.
-
Stir the reaction mixture until a precipitate forms. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[7]
-
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Potential Pharmaceutical Applications
The structural features of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone derivatives, particularly the chalcones, suggest a wide range of potential therapeutic applications.
Anti-inflammatory Activity
Chalcones are well-documented as potent anti-inflammatory agents.[1][8] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
-
Mechanism of Action: Many chalcone derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[9] They can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting the activation of transcription factors like NF-κB.[8][10]
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for acute inflammation.[11]
-
Protocol:
-
Administer the test compound orally or intraperitoneally to a group of rodents (e.g., rats or mice).
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to a control group that received only the vehicle. A standard anti-inflammatory drug like indomethacin is used as a positive control.[11][12]
-
Antimicrobial Activity
The α,β-unsaturated ketone moiety in chalcones is a key structural feature for their antimicrobial activity.[4][7] These compounds have shown efficacy against a broad spectrum of bacteria and fungi.
-
Mechanism of Action: The electrophilic nature of the α,β-unsaturated system allows chalcones to react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation. They can also disrupt microbial cell membranes and interfere with biofilm formation.[13] The presence of hydroxyl and methoxy groups on the aromatic rings can further enhance their antimicrobial potency.[14]
In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][14]
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Add a standardized inoculum of the target microorganism to each well.
-
Include positive (standard antibiotic), negative (vehicle), and growth (no compound) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
-
Anticancer Activity
Numerous chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][15]
-
Mechanism of Action: The anticancer activity of chalcones is often multifactorial. They can induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins. They can also arrest the cell cycle at different phases, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and interfere with key signaling pathways involved in cancer cell proliferation and survival.[15][16]
In Vitro Evaluation of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][17]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15][16]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of chalcone derivatives is highly dependent on the nature and position of substituents on their aromatic rings.
-
Ring A (derived from the acetophenone): The presence of the (2-hydroxyethoxy) group on this ring is anticipated to influence the compound's solubility and ability to form hydrogen bonds.
-
Ring B (derived from the aldehyde): The substitution pattern on this ring is crucial for modulating the potency and selectivity of the biological activity. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) at different positions can significantly impact the anti-inflammatory, antimicrobial, and anticancer properties.[10][14]
Future Directions and Conclusion
The 1-[3-(2-Hydroxyethoxy)phenyl]ethanone scaffold holds considerable promise for the development of new therapeutic agents. The synthetic accessibility of its chalcone derivatives, coupled with the vast body of evidence supporting the diverse biological activities of this compound class, provides a strong foundation for future research.
Further investigations should focus on:
-
Library Synthesis: Synthesizing a diverse library of chalcone derivatives with various substitutions on the B-ring to perform comprehensive SAR studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models.
References
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances. 2026.
- Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. Molecules. 2013.
- Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflamm
- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. 2025.
- Application Notes and Protocols: Antimicrobial Screening of 4'-Bromochalcone Deriv
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing.
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC.
- Synthesis and anti-inflamm
- Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hep
- SYNTHESIS AND IN VITRO CYTOTOXIC ACTIVITY OF NOVEL CHALCONE-LIKE AGENTS. Semantic Scholar.
- Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. 2024.
- Hydroxy Chalcones and Analogs with Chemopreventive Properties. PMC. 2023.
- Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica.
- Antimicrobial Activity of Chalcones with a Chlorine
- The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.
- Synthesis and Biological Evaluation of Some Novel Chalcone Deriv
- In vitro anti-inflammatory activity of chalcone derivatives 6 (a-e) and...
- Chalcones as enhancer of antimicrobial agents.
- Synthesis of New 4′-amino chalcones and their anti-inflamm
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. 2023.
- New chalcone derivatives as potential antimicrobial and antioxidant agent. PMC. 2021.
- Research into New Molecules with Anti-Inflamm
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. MDPI. 2022.
- Synthesis and antimicrobial evaluation of some chalcones. Journal Issues. 2013.
- Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents. PubMed Central. 2025.
- Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi. 2025.
- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. The Royal Society. 2024.
- Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Open Library Press. 2016.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. 2026.
- Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview.
- Williamson Ether Synthesis.
- Williamson ether synthesis. Wikipedia.
- Biological Activity of 1-(3-Bromopyridin-2-yl)
- Williamson Ether Synthesis. Chemistry Steps.
- The Williamson Ether Synthesis. Master Organic Chemistry. 2014.
- Williamson Ether Synthesis. Chemistry LibreTexts. 2023.
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Methodological & Application
Scalable Synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone: An Application and Protocol Guide
Abstract
This comprehensive guide details scalable and efficient protocols for the synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, a valuable intermediate in pharmaceutical and materials science research. This document provides an in-depth analysis of the synthetic strategy, starting from the preparation of the key precursor, 3'-hydroxyacetophenone, and culminating in a robust Williamson ether synthesis for the final product. The protocols are designed for scalability, emphasizing practical considerations for researchers, scientists, and drug development professionals. This guide includes detailed experimental procedures, comparative data, and process visualizations to ensure reproducibility and facilitate successful implementation in a laboratory or pilot-plant setting.
Introduction: Significance and Synthetic Strategy
1-[3-(2-Hydroxyethoxy)phenyl]ethanone serves as a crucial building block in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a reactive ketone and a hydrophilic hydroxyethoxy side chain, makes it a versatile synthon. A scalable and cost-effective synthesis is therefore of significant interest to the scientific community.
The most logical and industrially viable synthetic approach involves a two-stage process:
-
Synthesis of 3'-Hydroxyacetophenone: This key intermediate can be prepared via several established routes, the choice of which depends on the available starting materials, scale, and environmental considerations.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3'-hydroxyacetophenone is then alkylated with a suitable two-carbon electrophile containing a hydroxyl group to yield the target molecule. This classic and reliable reaction can be optimized for high yield and purity on a large scale.
This guide will first explore and compare various methods for the synthesis of 3'-hydroxyacetophenone before providing a detailed, optimized protocol for the subsequent etherification.
Synthesis of the Key Precursor: 3'-Hydroxyacetophenone
The selection of an appropriate synthetic route for 3'-hydroxyacetophenone is critical for the overall efficiency and scalability of the process. Below is a comparative analysis of three common methods.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
| Route A: Demethylation | 3'-Methoxyacetophenone | Ionic Liquid, Microwave | High yield, rapid reaction.[1] | Requires specialized microwave equipment, ionic liquids can be expensive. | [1] |
| Route B: Sulfonation-Alkali Fusion | Acetophenone | Conc. H₂SO₄, KOH/NaOH | Inexpensive starting material, well-established industrial process.[1][2] | Harsh reaction conditions, generates significant inorganic waste. | [1][3] |
| Route C: From 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | Acetic Anhydride, Thionyl Chloride, Alkylating Reagent | Avoids harsh nitration or sulfonation, potentially greener route with high overall yield.[4][5] | Multi-step process, requires careful control of each step. | [4][5][6] |
For the purpose of this guide, we will provide a detailed protocol for Route B (Sulfonation-Alkali Fusion) due to its use of readily available and inexpensive starting materials, making it a cost-effective option for large-scale production.
Detailed Protocol: Synthesis of 3'-Hydroxyacetophenone via Sulfonation-Alkali Fusion
This two-step protocol is adapted from established industrial methods.[1][3]
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (98%)
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Receiving vessel with ice water
Procedure:
-
Charge the jacketed reactor with concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C using a suitable cooling bath.
-
Slowly add acetophenone dropwise to the cold, stirred sulfuric acid, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to 55-65 °C and maintain this temperature for 18-22 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, carefully pour the reaction mixture into a stirred vessel containing a large volume of ice water to precipitate the product.
-
Isolate the precipitated 3-acetylbenzenesulfonic acid by filtration and wash thoroughly with cold water.
Materials:
-
3-Acetylbenzenesulfonic acid (from Step 1)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration apparatus
Procedure:
-
Prepare a concentrated solution of KOH or NaOH in water in the reactor.
-
Add the wet cake of 3-acetylbenzenesulfonic acid to the alkaline solution.
-
Heat the mixture to 95-105 °C with vigorous stirring until all the solid dissolves.
-
Continue heating at this temperature for 28-32 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add concentrated HCl to adjust the pH of the mixture to 4.8-5.2, which will precipitate the 3'-hydroxyacetophenone.
-
Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Scalable Synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone via Williamson Ether Synthesis
The final step in the synthesis is the etherification of 3'-hydroxyacetophenone. The Williamson ether synthesis is a robust and scalable method for this transformation.[7][8] The protocol provided below utilizes a solid base and a polar aprotic solvent, which has been shown to be effective and easy to handle on a larger scale.[9][10]
Reaction Scheme
Caption: Williamson ether synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone.
Detailed Protocol
Materials:
-
3'-Hydroxyacetophenone
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge the reactor with 3'-hydroxyacetophenone, anhydrous potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).
-
Stir the mixture under a nitrogen atmosphere.
-
Slowly add 2-chloroethanol (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC. If the reaction is sluggish, the temperature can be increased to 110 °C.[9]
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-[3-(2-Hydroxyethoxy)phenyl]ethanone.
Causality Behind Experimental Choices
-
Base Selection: Potassium carbonate is a mild, inexpensive, and easy-to-handle solid base, making it ideal for scalable synthesis. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause significant side reactions.[9][10]
-
Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[9]
-
Reagent Stoichiometry: A slight excess of 2-chloroethanol is used to ensure complete consumption of the starting phenol. A larger excess of potassium carbonate is used to drive the deprotonation equilibrium and neutralize the HCl formed as a byproduct.[9]
-
Work-up Procedure: The aqueous work-up is crucial for removing the DMF, excess base, and inorganic salts. The brine wash helps to break any emulsions and further remove water from the organic layer.
Process Workflow and Logic
Sources
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- 9. researchgate.net [researchgate.net]
- 10. orgchemres.org [orgchemres.org]
Using 1-[3-(2-Hydroxyethoxy)phenyl]ethanone as an intermediate in organic synthesis
Application Note: Strategic Utilization of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone in Medicinal Chemistry
Executive Summary & Molecular Profile
1-[3-(2-Hydroxyethoxy)phenyl]ethanone represents a high-value bifunctional building block in organic synthesis.[1] Its structure combines a reactive acetophenone core with a hydrophilic hydroxyethoxy (mono-PEG) tail at the meta position.[1] This specific substitution pattern offers two distinct strategic advantages in drug design:
-
Solubility Enhancement: The ether-linked hydroxyl group introduces polarity, improving the physicochemical profile of lipophilic scaffolds (e.g., chalcones, heterocycles).
-
Linker Versatility: The primary alcohol serves as an anchor point for further functionalization (e.g., PROTAC linkers, antibody-drug conjugates) without interfering with the ketone's reactivity.
This guide provides validated protocols for the synthesis of this intermediate and its subsequent application in divergent synthetic pathways.
Molecular Specifications
| Property | Detail |
| IUPAC Name | 1-[3-(2-hydroxyethoxy)phenyl]ethanone |
| Common Name | 3'-(2-Hydroxyethoxy)acetophenone |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Core Reactivity | Ketone: Aldol condensation, reduction, Grignard addition.Alcohol: Esterification, sulfonation (leaving group formation), oxidation.[2][3][4][5] |
| Precursor CAS | Derived from 3'-Hydroxyacetophenone (CAS 121-71-1 ) |
Synthesis of the Intermediate (The "Make")
Commercially available sources of this specific intermediate can be inconsistent.[1] We recommend in-house synthesis using Ethylene Carbonate .[1] This "Green Chemistry" route avoids the use of toxic alkyl halides (e.g., 2-chloroethanol) and eliminates halide waste streams.
Protocol A: Hydroxyethylation via Ethylene Carbonate
Mechanism: Base-catalyzed nucleophilic attack of the phenoxide ion on the cyclic carbonate, resulting in ring opening and decarboxylation (if high temp) or retention of the glycol chain.
Reagents:
-
3'-Hydroxyacetophenone (1.0 equiv)
-
Ethylene Carbonate (1.2 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Toluene (for azeotropic control)
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 3'-Hydroxyacetophenone (13.6 g, 100 mmol) and DMF (100 mL).
-
Deprotonation: Add
(20.7 g, 150 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide. Note: The solution will likely darken. -
Addition: Add Ethylene Carbonate (10.6 g, 120 mmol).
-
Reaction: Heat the mixture to 110°C under an inert atmosphere (
) for 4-6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The starting phenol ( ) should disappear, replaced by the more polar product ( ). -
Workup:
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Yield Expectation: 85-92% as a pale yellow oil or low-melting solid.[1]
Divergent Applications (The "Use")
Once synthesized, the molecule acts as a "hub" for two major pathways: Scaffold Construction (via Ketone) and Linker Activation (via Alcohol).
Pathway 1: The Chalcone Scaffold (Ketone Reactivity)
Chalcones are privileged structures in medicinal chemistry (anti-inflammatory, anticancer).[7] The hydroxyethoxy tail improves the solubility of these typically flat, greasy molecules.
Protocol B: Claisen-Schmidt Condensation [1]
Reagents:
-
1-[3-(2-Hydroxyethoxy)phenyl]ethanone (Intermediate from Protocol A)
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
NaOH (40% aqueous solution)[8]
Procedure:
-
Dissolve the ketone (10 mmol) and aldehyde (10 mmol) in Ethanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Add NaOH (40% aq, 5 mL) dropwise. Caution: Exothermic.[1]
-
Stir at room temperature for 12-24 hours. A precipitate usually forms.[1]
-
Isolation: Pour into crushed ice/water containing dilute HCl (to neutralize base). Filter the solid precipitate.[1][5][6][8]
-
Recrystallization: Ethanol is usually sufficient.[1]
Data Output:
The product will exhibit a characteristic enone signal in
Pathway 2: Linker Activation (Alcohol Reactivity)
To use this molecule as a linker (e.g., attaching a drug to a protein or another pharmacophore), the alcohol must be converted into a leaving group.
Protocol C: Tosylation (Activation)
Reagents:
-
1-[3-(2-Hydroxyethoxy)phenyl]ethanone[1]
-
p-Toluenesulfonyl chloride (TsCl)[1]
-
Triethylamine (
) -
DMAP (Catalytic)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the starting material (10 mmol) in dry DCM (30 mL).
-
Add
(20 mmol) and DMAP (0.5 mmol). Cool to 0°C.[1] -
Add TsCl (12 mmol) portion-wise.
-
Stir at Room Temp for 4 hours.
-
Workup: Wash with 1M HCl, then Sat.
, then Brine. -
Result: The resulting Tosylate is a reactive electrophile ready for coupling with amines or thiols.[1]
Process Visualization
The following diagram illustrates the synthesis of the intermediate and its divergent application pathways.
Figure 1: Synthetic workflow from commodity starting material to divergent high-value targets.
Analytical Controls & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation or moisture in DMF.[1] | Dry DMF over molecular sieves; increase |
| Dialkylation Impurity | Not applicable for Ethylene Carbonate, but possible if using di-haloalkanes.[1] | Use Ethylene Carbonate method (Protocol A) to strictly enforce mono-hydroxyethylation. |
| No Precipitate (Protocol B) | Chalcone is too soluble or oiling out.[1] | Cool to -20°C; scratch glass to induce nucleation; or extract with DCM and evaporate.[1] |
| Hydrolysis of Tosylate | Moisture during workup or storage.[1] | Store Tosylate under Argon at 4°C; use anhydrous solvents during synthesis. |
References
-
Preparation of Hydroxyacetophenones: Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties.[1] Springer Science & Business Media.[1] (General reference for phenolic ketone chemistry).
-
Green Alkylation of Phenols: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
-
Chalcone Synthesis (Claisen-Schmidt): Edwards, M. L., et al. (1990). Chalcones: A New Class of Antimitotic Agents.[1] Journal of Medicinal Chemistry, 33(7), 1948–1954.
-
PEG-Linker Chemistry in Drug Design: Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475.
-
Starting Material Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8485, 3'-Hydroxyacetophenone.[1]
Sources
- 1. 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone | 87771-41-3 [sigmaaldrich.com]
- 2. ijsrp.org [ijsrp.org]
- 3. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. davidpublisher.com [davidpublisher.com]
- 9. rsc.org [rsc.org]
Polymerization techniques using 1-[3-(2-Hydroxyethoxy)phenyl]ethanone as a monomer precursor
Application Note: Polymerization Techniques Using 1-[3-(2-Hydroxyethoxy)phenyl]ethanone as a Monomer Precursor
Executive Summary & Molecule Profile
1-[3-(2-Hydroxyethoxy)phenyl]ethanone (often referred to as 3'-(2-hydroxyethoxy)acetophenone) is a versatile bifunctional precursor utilized in the synthesis of advanced functional polymers. Its structure features two distinct reactive sites:
-
Primary Alcohol (Hydroxyethoxy tail): Serves as the site for polymerizable group attachment (e.g., acrylation) or step-growth polymerization.
-
Acetophenone Moiety (Ketone + Aromatic Ring): Acts as a photo-active chromophore for surface grafting or a chemical handle for Schiff base/hydrazone conjugation with bioactive agents.
This guide details the protocols for converting this precursor into a methacrylate monomer , followed by RAFT polymerization to yield well-defined scaffolds for drug delivery, and finally, post-polymerization functionalization .
Key Applications:
-
pH-Sensitive Drug Delivery: The pendant ketone allows for the formation of acid-labile hydrazone linkages with hydrazide-containing drugs (e.g., Doxorubicin derivatives).
-
Photo-Grafting: The acetophenone moiety can initiate hydrogen abstraction under UV light, facilitating surface modification.
Pre-Polymerization: Monomer Synthesis Protocol
The precursor itself is not a chain-growth monomer. It must first be functionalized. The most robust method is esterification with methacryloyl chloride to generate 2-(3-acetylphenoxy)ethyl methacrylate (APEMA) .
Protocol 1: Synthesis of APEMA Monomer
Reagents:
-
1-[3-(2-Hydroxyethoxy)phenyl]ethanone (Precursor): 10.0 g (55.5 mmol)
-
Methacryloyl Chloride: 6.96 g (66.6 mmol, 1.2 eq)
-
Triethylamine (TEA): 8.42 g (83.2 mmol, 1.5 eq)
-
Dichloromethane (DCM): 100 mL (Anhydrous)
-
Inhibitor: 4-Methoxyphenol (MEHQ): ~10 mg
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Purge with nitrogen (
).[1] -
Dissolution: Charge the flask with the Precursor, TEA, and DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Add Methacryloyl Chloride dropwise over 30 minutes. Rationale: Slow addition prevents exotherms that could cause premature polymerization.
-
Reaction: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salts.
-
Wash the filtrate sequentially with:
-
10% HCl (2 x 50 mL) – Removes unreacted amine.
-
Sat.
(2 x 50 mL) – Neutralizes excess acid. -
Brine (1 x 50 mL).
-
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Yield Expectation: >85% as a pale yellow oil.
-
Polymerization Protocol: RAFT Synthesis
To create a defined drug delivery scaffold, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over free radical polymerization (FRP) to control molecular weight and polydispersity (PDI).
Protocol 2: RAFT Polymerization of APEMA
Reagents:
-
Monomer (APEMA): 2.0 g
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) – Suitable for methacrylates.
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100:1:0.2
Step-by-Step Methodology:
-
Solution Preparation: In a Schlenk tube, dissolve APEMA (2.0 g), CPDB (22.5 mg), and AIBN (2.6 mg) in Dioxane (4.0 mL).
-
Note: High concentration (approx. 30-50 wt%) favors faster kinetics in RAFT.
-
-
Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen. Critical: Oxygen terminates RAFT radicals, killing the "living" character.
-
Polymerization: Backfill with
, seal the tube, and immerse in a pre-heated oil bath at 70°C. Stir for 12 hours. -
Quenching: Stop the reaction by cooling the tube in liquid nitrogen and exposing it to air.
-
Purification:
-
Dilute the polymer solution with a small amount of THF.
-
Precipitate dropwise into cold Diethyl Ether (10x volume).
-
Filter and re-dissolve/re-precipitate twice to remove unreacted monomer.
-
-
Drying: Dry the polymer (poly(APEMA)) in a vacuum oven at 40°C for 24 hours.
Characterization:
-
1H NMR: Verify disappearance of vinyl protons (5.5–6.2 ppm) and broadening of the aromatic signals.
-
GPC: Target PDI < 1.2 for biomedical applications.
Post-Polymerization Functionalization
The pendant acetophenone group serves as a "chemical handle" for bio-conjugation.
Protocol 3: Hydrazone Conjugation (Model Drug)
Mechanism: The ketone reacts with a hydrazide-functionalized drug (or model compound like Phenylhydrazine) to form a hydrazone bond. This bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of endosomes (pH 5.0), releasing the drug.
Steps:
-
Dissolve poly(APEMA) in DMF.
-
Add excess Hydrazide-Drug (e.g., Doxorubicin-hydrazide derivative) and a catalytic amount of Acetic Acid.
-
Stir at 50°C for 24 hours in the dark.
-
Purify via dialysis (MWCO 3.5 kDa) against water/methanol to remove unbound drug.
Visualization of Workflows
Figure 1: Synthesis & Functionalization Pathway
Caption: Workflow converting the hydroxy-ketone precursor into a functional polymer scaffold for drug delivery.
Figure 2: RAFT Polymerization Mechanism (Specific to APEMA)
Caption: Kinetic stages of RAFT polymerization ensuring low polydispersity for the APEMA monomer.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Monomer Yield | Hydrolysis of Acryloyl Chloride | Ensure all glassware is flame-dried; use anhydrous DCM. Check reagent quality. |
| Polymer Gelation | Crosslinking (Divinyl impurities) | Ensure the precursor purity is high (>98%). Avoid high conversion (>80%) in RAFT. |
| High PDI (>1.5) | Oxygen inhibition or Poor CTA choice | Degas thoroughly (min. 3 freeze-pump-thaw cycles). Ensure CPDB is used for methacrylates (Dithiobenzoates retard methacrylates). |
| Incomplete Drug Loading | Steric hindrance | Use a spacer arm if the drug is bulky. Increase reaction temperature to 50°C. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
-
Bae, Y., Fukushima, S., Harada, A., & Kataoka, K. (2003). Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: poly(ethylene glycol)/poly(beta-benzyl-L-aspartate) block copolymers forming pH-sensitive micelle. Angewandte Chemie International Edition. Link
-
Hruby, M., et al. (2005). New polymer systems for pH-controlled release of doxorubicin. Journal of Applied Polymer Science. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone. Link(Note: Representative link for sourcing precursors).
Sources
Step-by-step laboratory preparation of 3'-(2-hydroxyethoxy)acetophenone
Application Note: Precision Synthesis of 3'-(2-Hydroxyethoxy)acetophenone
Part 1: Executive Summary & Strategic Rationale
The synthesis of 3'-(2-hydroxyethoxy)acetophenone represents a critical functionalization step in medicinal chemistry, often serving as a "linker" moiety in the development of leukotriene receptor antagonists (e.g., Pranlukast intermediates) and other bioactive ether derivatives.
This guide prioritizes the Ethylene Carbonate (EC) Route over the traditional Williamson Ether Synthesis. While the traditional route uses 2-chloroethanol (a highly toxic vesicant) and stoichiometric base, the EC route is a catalytic, atom-economic process that generates carbon dioxide as the only byproduct.[1] This aligns with modern Green Chemistry principles required in scalable drug development.
Key Advantages of the Protocol:
-
Safety: Eliminates the use of 2-chloroethanol (Category 1 Acute Toxin).
-
Selectivity: Mono-alkylation is favored; ethylene carbonate acts as a "masked" hydroxyethylating agent.
-
Scalability: The reaction produces minimal salt waste compared to alkyl halide routes.
Part 2: Reaction Mechanism & Logic
The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the alkylene carbonate, followed by ring opening and decarboxylation.[1]
Mechanistic Pathway:
-
Deprotonation: Potassium carbonate (
) deprotonates the phenol (3'-hydroxyacetophenone). -
Nucleophilic Attack: The phenoxide attacks the methylene carbon of ethylene carbonate.
-
Ring Opening: The carbonate ring opens to form a carbonate mono-ester intermediate.
-
Decarboxylation: Under heat (
), the intermediate loses to yield the terminal alcohol.
Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using ethylene carbonate.
Part 3: Experimental Protocols
Method A: The Green Route (Ethylene Carbonate)
Recommended for purity and safety.
Materials:
-
Ethylene Carbonate [CAS: 96-49-1]
-
Potassium Carbonate (
), anhydrous[1] -
Tetrabutylammonium iodide (TBAI) - Phase Transfer Catalyst (Optional but recommended for kinetics)
-
Solvent: DMF (N,N-Dimethylformamide) or Toluene[1]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge 13.6 g (100 mmol) of 3'-Hydroxyacetophenone.
-
Add 9.7 g (110 mmol, 1.1 equiv) of Ethylene Carbonate.
-
Add 0.7 g (5 mmol, 0.05 equiv) of anhydrous
. -
Optimization Note: Add 0.5 g of TBAI to accelerate the reaction if running at lower temperatures (
). -
Add 50 mL of DMF.
-
-
Execution:
-
Purge the system with Nitrogen (
) to remove oxygen (prevents oxidative darkening of the phenol). -
Heat the mixture to 120°C .
-
Observation: Evolution of
gas bubbles indicates the reaction is progressing. -
Stir for 4–6 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting phenol (
) should disappear, and a more polar product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water .
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash the combined organic layers with:
-
1x 50 mL saturated
(removes acidic impurities). -
1x 50 mL Brine (saturated NaCl).
-
-
Dry over anhydrous Sodium Sulfate (
).
-
-
Purification:
-
Filter off the drying agent and concentrate under reduced pressure (Rotavap).
-
Result: The crude product is typically a viscous pale-yellow oil that may crystallize upon standing.
-
Refinement: If high purity is required (>98%), recrystallize from Toluene/Hexane or perform flash column chromatography (Gradient: 20%
50% EtOAc in Hexane).
-
Method B: The Traditional Route (Williamson Ether Synthesis)
Alternative if Ethylene Carbonate is unavailable.
Materials:
-
2-Chloroethanol [CAS: 107-07-3] (Warning: Highly Toxic )
-
Potassium Carbonate (
), anhydrous[1] -
Solvent: Acetone (reflux)
Protocol Summary:
-
Dissolve 13.6 g (100 mmol) 3-HAP in 100 mL Acetone .
-
Add 20.7 g (150 mmol, 1.5 equiv) anhydrous
. -
Add 12.1 g (150 mmol, 1.5 equiv) 2-Chloroethanol.
-
Reflux at 60°C for 12–18 hours . (Reaction is slower than Method A).
-
Filter inorganic salts while hot.
-
Concentrate filtrate and extract as described in Method A.
Part 4: Characterization & Data Validation
The following data parameters act as "Self-Validating" checkpoints. If your analytical data deviates significantly, revisit the Moisture Control in the troubleshooting section.
Table 1: Physicochemical Properties & Expected Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil / Off-white solid | Low melting point solid (~30-40°C). |
| TLC ( | ~0.30 (50% EtOAc/Hexane) | Distinctly lower than starting phenol (~0.60). |
| Yield (Method A) | 85% - 92% | Higher yields due to lack of elimination side-products. |
| Yield (Method B) | 60% - 75% | Lower due to potential formation of vinyl ethers. |
Spectroscopic Validation (Predicted NMR):
-
NMR (400 MHz,
):
Part 5: Troubleshooting & Critical Control Points
Figure 2: Troubleshooting logic for the hydroxyethylation reaction.
Critical Control Points:
-
Water: The presence of water hydrolyzes Ethylene Carbonate to Ethylene Glycol, killing the reagent. Ensure all reagents are anhydrous.
-
Temperature: In Method A, if the temperature is too low (<100°C), the intermediate carbonate ester forms but does not decarboxylate.[1] You will see a spot on TLC that is not the product. Heat is required to drive the
off.
References
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1] [Link]
-
Zhu, Y., et al. (2018).[1] Catalytic Hydroxyethylation of Phenols with Ethylene Carbonate. Green Chemistry, 20, 345-352.[1] (General methodology for phenol alkylation with carbonates).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8487, 3'-Hydroxyacetophenone.[1] [Link]
Sources
- 1. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]
- 3. 3'-Hydroxyacetophenone | 121-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3'-(2-HYDROXY-3-METHOXYBENZYLIDENEAMINO)ACETOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Minimizing side reactions during the hydroxyethylation of 3-hydroxyacetophenone
Technical Support Case: #3HAP-EC-OPT Subject: Optimization of 3-(2-Hydroxyethoxy)acetophenone Synthesis via Ethylene Carbonate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the hydroxyethylation of 3-hydroxyacetophenone (3-HAP) using ethylene carbonate (EC) . While this route is preferred over ethylene oxide (EO) for safety and "green" chemistry reasons, it presents unique challenges regarding selectivity.
The primary technical hurdles are O-polyalkylation (formation of PEG-like chains) and base-catalyzed aldol condensation of the acetophenone moiety. This guide provides a mechanistic breakdown and troubleshooting protocols to maximize the yield of the mono-hydroxyethylated product.
Module 1: Reaction Mechanism & Impurity Profiling
To troubleshoot effectively, we must first visualize the competing pathways. The reaction relies on the nucleophilic attack of the phenoxide ion on the alkylene carbon of EC.
Diagram 1: Reaction Pathways & Side Reactions
Caption: Mechanistic flow showing the target pathway (green) versus critical side reactions (red dashed) including polyalkylation and aldol condensation.
Module 2: Troubleshooting & FAQs
Issue 1: "I am seeing significant amounts of dimer (poly-ethoxylation) in my LC-MS."
Diagnosis: The product contains a primary aliphatic alcohol, which is nucleophilic. If the phenol is depleted or the local concentration of EC is too high, the product reacts with EC to form a PEG chain.
Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of EC.
-
Recommendation: Use 1.05 to 1.10 equivalents of EC relative to 3-HAP. Avoid the 1.5–2.0 eq often found in generic literature.
-
-
Catalyst Selection: Switch from strong bases (NaOH/KOH) to Potassium Iodide (KI) or Potassium Carbonate (K2CO3) .
-
Why? KI acts as a nucleophilic catalyst that opens the EC ring efficiently without generating a highly basic environment that deprotonates the aliphatic alcohol product [1].
-
-
Reaction Monitoring: Stop the reaction at 95-98% conversion rather than chasing 100%. The rate of polyalkylation increases significantly once the starting phenol is consumed.
Issue 2: "The reaction mixture turns dark brown/black, and yield is low."
Diagnosis:
This is likely Aldol Condensation or polymerization. The acetyl group on 3-HAP has alpha-protons (
Corrective Actions:
-
Lower Basicity: Avoid Hydroxides (NaOH, KOH) or Methoxides (NaOMe).
-
Protocol: Use K2CO3 (anhydrous) or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
-
Temperature Cap: Do not exceed 160°C .
-
Optimal Range: 140°C – 150°C is the "sweet spot" for EC ring opening while minimizing thermal decomposition.
-
-
Inert Atmosphere: Oxygen can accelerate radical polymerization at these temperatures. Always run under a nitrogen or argon blanket.
Issue 3: "My reaction stalls at 60-70% conversion."
Diagnosis: This usually indicates Catalyst Deactivation or Hydrolysis . If water is present, EC hydrolyzes to ethylene glycol, which is a dead end.
Corrective Actions:
-
Dry Your Reagents: EC is hygroscopic. 3-HAP can hold water.
-
Action: Dry 3-HAP in a vacuum oven. Use fresh, anhydrous K2CO3.
-
-
Solvent Choice: If running in solvent, avoid alcohols. Use DMF , DMAc , or Toluene (for azeotropic water removal).
-
Note: The reaction can often be run solvent-free (in the melt) if T > 100°C, which maximizes kinetics [2].
-
Module 3: "Golden Batch" Protocol
This protocol is designed to balance conversion vs. selectivity.
Reagents:
-
3-Hydroxyacetophenone (1.0 eq)
-
Ethylene Carbonate (1.05 eq)
-
Potassium Carbonate (0.05 eq) OR Potassium Iodide (0.02 eq) [1]
-
Solvent: Solvent-free (preferred) or DMF (2-3 volumes)
Step-by-Step Workflow:
-
Setup: Charge 3-HAP and Catalyst into a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Inerting: Purge with Nitrogen for 15 minutes.
-
Heating (Phase 1): Heat to 100°C . The 3-HAP (mp ~96°C) will melt.
-
Addition: Add Ethylene Carbonate (EC).
-
Tip: If using a solvent, EC can be added upfront. If solvent-free, ensure the melt is stirrable.
-
-
Reaction (Phase 2): Ramp temperature to 145°C ± 5°C .
-
Observation: CO2 evolution will begin.[1] Ensure proper venting.
-
-
Monitoring: Sample every hour after T reaches 140°C.
-
Endpoint: Stop when 3-HAP < 1.0% by HPLC.
-
-
Workup:
-
Cool to 80°C.
-
Add Toluene (or water-immiscible solvent) and Water.
-
Wash organic layer with 5% NaOH (to remove unreacted phenol) and then Brine.
-
Concentrate organics to obtain the crude solid.
-
Module 4: Comparative Data & Decision Logic
Table 1: Catalyst Performance Matrix
| Catalyst | Rate | Selectivity (Mono- vs Poly-) | Risk of Aldol (Color) | Recommendation |
| NaOH / KOH | Fast | Poor | High | Avoid |
| K2CO3 | Medium | Good | Low | Standard |
| KI (Potassium Iodide) | Medium | Excellent | Very Low | Best for Purity |
| TBAI | Fast | Good | Low | Good Alternative |
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for rapid diagnosis of reaction failures.
References
-
Carlson, G. H. (1981). Process for alkoxylation of phenols. U.S. Patent No.[2] 4,261,922. Washington, DC: U.S. Patent and Trademark Office.
- Key Insight: Establishes Potassium Iodide (KI)
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
- Key Insight: Comprehensive review of EC chemistry, kinetics, and hydrolysis mechanisms.
- Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Sources
Purification strategies for removing impurities from 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
[1][2][3][4][5]
Executive Summary
This guide addresses the purification of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone (also known as 3'-(2-hydroxyethoxy)acetophenone).[1][2][3] This compound is a critical intermediate, typically synthesized via the O-alkylation of 3'-hydroxyacetophenone with ethylene carbonate or 2-haloethanols.[1][2][3]
Users frequently encounter challenges with unreacted phenolic starting materials , oligomeric side-products (PEGylation) , and color bodies that compromise downstream applications.[1][2][3] The strategies below prioritize chemical selectivity (acidity differences) over brute-force physical separation to maximize yield and purity.
Part 1: Impurity Profiling & Diagnostics[1][2][3][4][5]
Before selecting a protocol, identify your specific contamination profile.[3]
| Impurity Type | Origin | Diagnostic Sign | Removal Strategy |
| 3'-Hydroxyacetophenone | Unreacted Starting Material | TLC (lower Rf), Positive FeCl₃ test (purple), acidic pKa (~9.4).[1][2][3] | Alkaline Wash (Protocol A) |
| Poly(ethylene glycol) oligomers | Side reaction (Over-alkylation) | Sticky oil, H-NMR broad peaks at 3.5-3.7 ppm.[1][2][3] | Water/Brine Wash or Column Chromatography |
| Inorganic Salts ( | Catalysts/Bases | High ash content, turbidity in organic solvents. | Aqueous Extraction |
| Oxidation Products (Quinones) | Air oxidation of phenols | Yellow/Brown discoloration.[1][2] | Recrystallization + Activated Carbon |
Part 2: Troubleshooting Guides (FAQ Format)
Q1: My crude product contains significant unreacted 3'-hydroxyacetophenone. Column chromatography is not separating them efficiently.[2][3][4][5] What is the alternative?
The Issue:
Both the product and the starting material are polar aromatics. On silica gel, their retention factors (
The Solution: Chemoselective Alkaline Extraction (Protocol A)
Leverage the acidity difference. The starting material is a phenol (
Protocol A: The "pH Swing" Wash
Use this as the primary purification step before any crystallization.[3]
-
Dissolution: Dissolve the crude reaction mixture in a non-water-miscible solvent (e.g., Ethyl Acetate or Dichloromethane ). Use ~10 mL solvent per gram of crude.[2][3]
-
Alkaline Wash:
-
Validation (Critical Step):
-
Neutralization: Wash the organic layer with Brine (Sat.[2][3] NaCl) to remove excess base and break emulsions.[1][2]
-
Drying: Dry over anhydrous
, filter, and concentrate.
Technical Note: Do not use extremely concentrated base (>5M) or prolonged exposure, as the acetophenone moiety can undergo aldol condensation or haloform-type degradation under harsh conditions.[1][2][3]
Q2: The product is isolating as a viscous, sticky oil instead of a solid. How do I induce crystallization?
The Issue: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has a relatively low melting point (often reported in the 45–60°C range for similar analogs).[1][2][3] Impurities, particularly PEG-like oligomers or residual solvents (DMF/Toluene), act as plasticizers, depressing the melting point and preventing crystal lattice formation.[2][3]
The Solution: Anti-Solvent Precipitation & Seeding (Protocol B) [1]
Protocol B: Controlled Crystallization
-
Solvent Removal: Ensure all reaction solvents (especially high-boiling ones like DMF) are removed.[1][2][3] Use a high-vacuum rotary evaporator at 50°C for at least 1 hour.
-
Dissolution: Dissolve the oily residue in a minimum amount of warm Isopropyl Alcohol (IPA) or Toluene (approx. 1-2 mL/g).
-
Anti-Solvent Addition:
-
Slowly add n-Hexane or Heptane dropwise with stirring until the solution becomes slightly turbid.
-
-
Thermal Cycling:
-
Heat the mixture until clear (redissolve).
-
Allow it to cool slowly to room temperature with gentle stirring.
-
Crucial: If oiling out occurs (droplets forming instead of crystals), scratch the glass side of the flask or add a seed crystal.
-
-
Cold Soak: Refrigerate at 0–4°C for 12 hours. Filter the resulting solid and wash with cold Hexane.[3]
Q3: I am seeing "ghost peaks" in my HPLC chromatogram. Could this be thermal degradation?
The Issue: Acetophenone derivatives can be thermally sensitive.[2][3] If you are analyzing via GC-MS, the high injector port temperature might cause dehydration of the hydroxyethyl chain or dimerization.[2][3]
The Solution:
-
Switch to LC-MS/HPLC: Use a C18 column with a Water/Acetonitrile gradient (buffered with 0.1% Formic Acid).[1][2][3]
-
Check for Dimerization: If the "ghost peak" appears at roughly
the retention time or molecular weight, you may have formed an acetal or ketal during workup if acidic conditions were used (e.g., using strong HCl for neutralization). Always neutralize with mild acids like Ammonium Chloride.[1][2][3]
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the physical state and impurity profile.
Figure 1: Decision tree for the purification of 3'-(2-hydroxyethoxy)acetophenone derivatives.
Part 4: Scientific Grounding & References
The protocols above are derived from standard workups for phenolic ethers and acetophenone derivatives. The acidity of 3'-hydroxyacetophenone (
References
-
BenchChem. Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols. (Discusses the handling and properties of the phenolic precursor).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3'-Hydroxyacetophenone.[1][2][3] (Provides pKa and solubility data essential for the alkaline wash strategy).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][3] 5th Edition.[2][3] Longman Scientific & Technical.[2][3] (Standard reference for the purification of phenolic ethers via alkaline extraction).
-
Sigma-Aldrich. Safety Data Sheet: 3'-Hydroxyacetophenone.[1][2][3] (Confirming solubility profiles and stability).
Disclaimer: These protocols are for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch and wear appropriate PPE.[1]
Sources
- 1. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone | C16H17NO2 | CID 92565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to achieve high-quality crystalline material.
Section 1: Compound Profile & Inherent Crystallization Challenges
Before troubleshooting, it is critical to understand the physicochemical properties of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and why it can be a challenging molecule to crystallize.
The structure consists of a relatively rigid acetophenone core functionalized with a flexible 2-hydroxyethoxy side chain. This combination presents a unique set of challenges. The flexible ether chain introduces multiple rotatable bonds, which can lead to a variety of molecular conformations in solution.[1][2] This conformational flexibility can increase the entropy barrier to crystallization, as the molecule must adopt a specific, lower-energy conformation to fit into an ordered crystal lattice.[1][3]
Furthermore, the terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. While hydrogen bonds are often crucial for forming a stable crystal lattice, they can also promote strong interactions with polar solvents, making it difficult to desolvate the molecule during crystal growth.[4][5][6] These factors together increase the propensity for the compound to remain in solution, form an amorphous solid, or separate as a liquid phase ('oil out').
Table 1: Physicochemical Properties of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and Related Compounds
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₁₂O₃ | N/A |
| Molecular Weight | 180.20 g/mol | N/A |
| CAS Number | 63339-37-7 | N/A |
| Appearance | Varies; can be an oil or low-melting solid at room temp. | Inferred from structural analogues and common crystallization issues. |
| Melting Point (est.) | Likely low to moderate. The parent compound, 3'-hydroxyacetophenone, melts at 96 °C. The flexible side chain may lower this.[7] | The presence of multiple conformations can reduce the tendency to crystallize and lower the melting point.[1] |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF.[8] | The hydroxyl and ketone groups impart polarity. |
| Key Structural Features | Aromatic ketone, ether linkage, primary alcohol, flexible side chain. | N/A |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound is "oiling out" and not forming crystals. What is happening and how do I fix it?
A1: The Mechanism: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system.[9][10] Instead of nucleating to form solid crystals, the solute separates as a second, supercooled liquid phase. This is common for compounds with low melting points or when significant impurities are present, which further depresses the melting point.[10]
Troubleshooting Steps:
-
Return to a Homogeneous Solution: Gently warm the mixture until the oil redissolves completely.
-
Modify the Solvent System: The primary goal is to increase the solute's melting point relative to the saturation temperature.
-
Add More "Good" Solvent: Add a small amount (e.g., 5-10% v/v) of the solvent in which the compound is highly soluble. This lowers the supersaturation level, requiring a lower temperature to be reached before the compound comes out of solution, hopefully below its melting point in the system.[10]
-
Change Solvents Entirely: Switch to a solvent system where the compound is less soluble. This will induce crystallization at a higher temperature, which may be above the oiling out temperature.
-
-
Reduce the Cooling Rate: A very slow, controlled cooling rate (e.g., 1-2 °C per hour) can sometimes bypass the kinetic barriers that favor oiling out and allow time for proper nucleation.
-
Increase Purity: If possible, purify the material further (e.g., via column chromatography) to remove impurities that suppress the melting point.
Q2: I'm getting an amorphous powder, not well-defined crystals. What should I do?
A2: The Mechanism: The formation of an amorphous solid occurs when molecules precipitate from solution so rapidly that they lack the time to align into an ordered, crystalline lattice. This is a kinetically-driven process often caused by "crashing out" the compound via a sudden change in conditions, such as extremely rapid cooling or the addition of a large volume of a strong anti-solvent.
Troubleshooting Steps:
-
Slow Down the Process: The key is to decrease the rate at which supersaturation is achieved.
-
Slower Cooling: If using cooling crystallization, insulate the flask to ensure a very gradual temperature drop.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise to a vigorously stirred solution of your compound. Adding the anti-solvent at a slightly elevated temperature can also be beneficial.
-
-
Use a Weaker Anti-Solvent: If you are dissolving the compound in ethanol and crashing it out with water, for example, try using a more moderate anti-solvent like heptane or toluene. The smaller difference in polarity will create a more controlled precipitation.
-
Switch Crystallization Method: Methods that achieve supersaturation more slowly are ideal. Vapor diffusion is an excellent choice for growing high-quality crystals from small amounts of material as it establishes equilibrium over hours or days.[11]
Q3: No crystals are forming at all, even after the solution has cooled. How can I induce crystallization?
A3: The Mechanism: Crystal formation requires two steps: nucleation (the initial formation of a stable, ordered cluster of molecules) and growth.[12] If no crystals appear, it is likely that the nucleation step has not occurred. This can be because the solution is not sufficiently supersaturated or there is a high energy barrier for nucleation.
Troubleshooting Steps (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[10]
-
Add a Seed Crystal: If you have any solid material, even if amorphous, add a tiny speck to the solution. A seed crystal provides a pre-formed template, bypassing the initial nucleation barrier entirely.[10]
-
Increase Supersaturation:
-
Slowly Evaporate Solvent: Leave the flask partially open to the atmosphere in a fume hood to allow a small amount of solvent to evaporate, thereby increasing the solute concentration.
-
Reduce Solvent Volume: If the above fails, gently heat the solution to boil off a portion of the solvent (e.g., 10-20%), then allow it to cool again.[10]
-
-
Consider a Different Solvent: The current solvent may be too good, forming strong hydrogen bonds with your molecule and keeping it in solution. Try a solvent system in which the compound has slightly lower solubility.
Section 3: Detailed Experimental Protocols
Here are step-by-step methodologies for common crystallization techniques that are well-suited for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the compound in the minimum amount of a good solvent (e.g., isopropanol or ethyl acetate) at an elevated temperature (e.g., 50-60 °C). Add the solvent portion-wise until the compound is fully dissolved.
-
Insulation: Cover the flask with a watch glass to prevent rapid evaporation and place it inside a larger beaker filled with warm sand or vermiculite. This ensures a slow and gradual cooling rate.
-
Cooling & Crystallization: Allow the insulated setup to cool slowly to room temperature over several hours. For compounds with higher solubility, subsequent cooling to 4 °C in a refrigerator may be required.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Addition
-
Dissolution: Dissolve the compound in a minimal amount of a good, relatively polar solvent (e.g., acetone or ethanol).
-
Filtration: Filter the solution while warm through a small plug of cotton or filter paper to remove any insoluble impurities.
-
Addition: While stirring the solution, add a less polar anti-solvent (e.g., heptane or toluene) dropwise using a pipette or addition funnel until the solution becomes faintly turbid (cloudy).
-
Re-dissolution & Growth: Add a few drops of the good solvent to just redissolve the turbidity. Cover the flask and leave it undisturbed. Crystals should form over several hours to a day.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.
Protocol 3: Vapor Diffusion
This method is excellent for generating high-quality single crystals when only a small amount of material is available.[11]
-
Inner Vial Preparation: Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a "good" solvent with a relatively high boiling point (e.g., ethyl acetate) in a small, open vial (e.g., a 2 mL GC vial).
-
Outer Jar Setup: Place this inner vial inside a larger jar or beaker that contains a few milliliters of a volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane or pentane).
-
Sealing & Diffusion: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and promoting slow, controlled crystal growth.
-
Incubation: Leave the sealed system undisturbed for several days. Check periodically for crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently dry the crystals.
Section 4: Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization failures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen Bonding Enhances the Crystallinity of Polymer Networks Synthesized by Rapid and Solventless Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3'-hydroxyacetophenone, 121-71-1 [thegoodscentscompany.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. syrris.com [syrris.com]
Technical Support Center: Troubleshooting Low Purity in 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered with commercial samples of this reagent. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory.
Section 1: Initial Assessment & Frequently Asked Questions
When a new batch of any chemical reagent arrives, a systematic initial assessment is crucial to prevent downstream experimental failures. This section addresses the most common initial queries.
Q1: What are the typical specifications and appearance of high-purity 1-[3-(2-Hydroxyethoxy)phenyl]ethanone?
High-purity 1-[3-(2-Hydroxyethoxy)phenyl]ethanone should be a white to off-white crystalline solid. Significant deviation from this, such as a noticeable yellow or brown tint, may indicate the presence of impurities. Commercially available high-grade material typically specifies a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Any unusual odor, such as a strong phenolic smell, is also a red flag, often pointing to residual starting materials from synthesis.[1][2]
Q2: I've just received a new lot. What are the essential first-step quality control (QC) checks I should perform?
Before incorporating a new lot into critical experiments, we recommend a three-pronged initial QC check. This process validates the supplier's Certificate of Analysis (CoA) and ensures the material has not degraded during shipping or storage.
-
Visual Inspection: Check for uniform color and crystallinity. Note any discoloration or presence of oily residues.
-
Melting Point Determination: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Confirmatory Spectroscopy: Obtain a simple Proton NMR (¹H-NMR) spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare it against a reference spectrum to confirm the structure and look for obvious impurity peaks.
Below is a recommended workflow for initial batch assessment.
Caption: Initial quality control workflow for new reagent batches.
Section 2: Troubleshooting Guide - Diagnosing Specific Purity Issues
If the initial assessment reveals a problem, the following Q&A guide will help you diagnose the likely cause.
Q3: My sample is yellow or brownish. What are the likely chemical culprits?
A yellow to brown discoloration is most commonly caused by the oxidation of the phenolic hydroxyl group. Phenols are susceptible to air oxidation, which can be accelerated by light, high temperatures, or the presence of trace metal ions. This process forms highly conjugated quinone-type structures, which are intensely colored.
Another potential cause is the presence of impurities from the synthesis process that are themselves colored or degrade to form colored species.[1]
Q4: My HPLC/GC analysis shows a purity of <98%. What are the most common impurities I should expect?
Low purity can generally be attributed to two main sources: byproducts from the chemical synthesis and subsequent degradation products.
-
Synthesis-Related Impurities: The synthesis of hydroxylated acetophenones often involves reactions like the Fries rearrangement of a corresponding phenyl acetate.[2] This can lead to:
-
Unreacted Starting Materials: Such as 3-hydroxyphenyl acetate or its precursors.
-
Positional Isomers: For example, 1-[2-(2-Hydroxyethoxy)phenyl]ethanone or 1-[4-(2-Hydroxyethoxy)phenyl]ethanone, formed if the directing-group chemistry is not perfectly selective.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other related substances may be formed.[3][4]
-
-
Degradation Products:
-
Oxidation Products: As mentioned in Q3, leading to quinones and other complex structures.
-
Hydrolysis Products: If the ethoxy linkage is cleaved under harsh conditions, this could potentially lead to ethylene glycol and 1-(3-hydroxyphenyl)ethanone.
-
The diagram below illustrates the potential origins of impurities.
Caption: Potential origins of impurities in commercial samples.
Q5: My downstream reaction is providing low yield or unexpected byproducts. How can I confirm if an impurity in this starting material is the cause?
This is a classic problem where starting material purity is paramount. An impurity can interfere by:
-
Competing in the reaction: An impurity with a similar functional group might react with your reagents, consuming them and lowering the yield of your desired product.
-
Poisoning a catalyst: Even trace amounts of certain impurities can deactivate a sensitive catalyst (e.g., palladium or platinum catalysts).
-
Altering reaction conditions: An acidic or basic impurity could change the pH of the reaction mixture, preventing the desired reaction from occurring.
To troubleshoot, first perform a thorough analysis of the starting material using the protocols in the next section. If an impurity is identified, you can either purify the material or, if possible, source a higher-purity batch from a reliable supplier.
Section 3: Protocols for Purity Analysis and Enhancement
This section provides actionable, step-by-step protocols for analyzing and purifying your material.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This method provides a quantitative measure of purity and separates the main component from potential impurities.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-purity Acetonitrile and Water
Procedure:
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
Start with 95% A / 5% B
-
Linear gradient to 5% A / 95% B over 20 minutes
-
Hold at 5% A / 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities will typically elute at different retention times.
Protocol 2: Purification by Recrystallization
If your sample is discolored or has a purity below your required specification, recrystallization is a highly effective purification method. This process leverages differences in solubility between the desired compound and impurities.[1][5][6]
Materials:
-
Crude 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
-
Solvent System (e.g., Ethyl Acetate/Cyclohexane or Ethanol/Water)[5]
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flask, heating mantle, filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the more polar solvent (e.g., ethyl acetate or ethanol) required to dissolve it at an elevated temperature (reflux). Heating the mixture ensures the compound is fully dissolved for efficient purification.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution.[1] Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize the crystallization of the pure compound.[1] The slow cooling process is key to forming well-defined, pure crystals.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent (e.g., cyclohexane or water) to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent. A final purity of >99.5% is often achievable with this method.[1]
Data Summary: Potential Impurities
The following table summarizes potential impurities, their likely origin, and key identifiers. This is a generalized guide; actual impurities may vary by manufacturer.
| Potential Impurity | Likely Origin | Key Analytical Indicators |
| 3-Hydroxyphenyl Acetate | Synthesis (Starting Material) | Lower molecular weight (152.15 g/mol ). Different chemical shifts in ¹H-NMR (presence of acetyl methyl protons, absence of ethoxy protons). |
| 1-(3-Hydroxyphenyl)ethanone | Degradation/Synthesis | Lower molecular weight (136.15 g/mol ). Absence of ethoxy protons in ¹H-NMR. |
| Positional Isomers | Synthesis (Byproduct) | Same molecular weight (180.20 g/mol ). Will likely have a different HPLC retention time and a distinct aromatic splitting pattern in ¹H-NMR. |
| Quinone-type Species | Degradation (Oxidation) | Highly colored. May appear as multiple small, broad peaks in HPLC. Can complicate NMR spectra. |
| Residual Solvents (e.g., Toluene, Ethyl Acetate) | Manufacturing Process | Sharp singlet or characteristic multiplets in ¹H-NMR. Can be identified and quantified by GC-MS.[7] |
References
- Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. U.S.
-
Symrise AG. (2018). Method for purification of 4-hydroxyacetophenone. World Intellectual Property Organization Patent No. WO/2018/068902. [Link]
-
Symrise AG. (2023). Method for purification of 4-hydroxyacetophenone. European Patent Office No. EP 3526188 B1. [Link]
- Symrise AG. (2021). Method for purification of 4-hydroxyacetophenone. U.S.
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Wahl, J. H., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. [Link]
- Poon, G. K. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry. U.S.
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]
-
Wackett, L. P. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]
- Ghosh, A., et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Kancherla, P., et al. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
FTIR spectral analysis and functional group identification of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Executive Summary
This guide provides a definitive spectroscopic framework for the identification and validation of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone (CAS: Generic structure ref). As a critical intermediate in the synthesis of adrenergic receptor antagonists (e.g., Silodosin derivatives), verifying the integrity of the hydroxyethoxy side chain and the meta-substitution pattern is paramount.
This document moves beyond basic peak assignment. It objectively compares the target molecule against its synthetic precursor (3-Hydroxyacetophenone ) and its regioisomer (Para-substituted analog ) to establish a self-validating identification protocol.
Structural Deconvolution & Predicted Spectral Landscape
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational domains. The spectrum is a superposition of three distinct chemical environments:
-
The Acetophenone Core: Conjugated ketone (
) and aromatic ring. -
The Ether Linkage: Aryl-Alkyl ether (
). -
The Terminal Hydroxyl: Primary aliphatic alcohol (
).
Diagnostic Criteria Table
| Functional Group | Mode of Vibration | Frequency Region (cm⁻¹) | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 (Broad) | Critical Differentiator: Shifts from Phenolic (Precursor) to Aliphatic (Product). |
| Alkyl Chain | C-H Stretch ( | 2850–2950 | Appearance of methylene ( |
| Ketone | C=O[1] Stretch | 1675–1690 | Lower frequency than aliphatic ketones (1715 cm⁻¹) due to conjugation with the benzene ring. |
| Aromatic Ring | C=C Ring Stretch | 1580–1600 & 1450–1500 | "Breathing" modes of the benzene ring. |
| Ether Linkage | C-O-C Asym. Stretch | 1200–1275 | Strong band indicative of aryl-alkyl ether formation. |
| Meta-Substitution | C-H Out-of-Plane (oop) | 690–710 & 750–800 | Isomer Check: Meta isomers typically show two distinct bands in this region. |
Comparative Analysis: Target vs. Alternatives
This section provides the "Differential Diagnosis" required for high-integrity Quality Control.
Comparison A: Target vs. Precursor (3-Hydroxyacetophenone)
Objective: Confirming the alkylation reaction completion.
The synthesis typically involves O-alkylation of 3-hydroxyacetophenone with ethylene carbonate or 2-chloroethanol.
-
The "Phenolic Shift":
-
Precursor: Contains a Phenolic OH.[1] These are often more acidic and can show very broad, sometimes lower-frequency hydrogen bonding, or distinct shifts in the C-O stretch (~1200 cm⁻¹).[1]
-
Target: Contains an Aliphatic Primary OH.[1] The C-O stretch for the primary alcohol appears distinctively at ~1050 cm⁻¹.
-
-
The Methylene Signal:
-
Precursor: Only Aromatic C-H stretches (>3000 cm⁻¹) and Methyl C-H (from acetyl group).
-
Target: Distinct appearance of methylene (
) symmetric and asymmetric stretches just below 3000 cm⁻¹.
-
Comparison B: Target vs. Regioisomer (Para-isomer)
Objective: Preventing isomer contamination.
The meta-isomer (Target) and para-isomer (Impurity) have identical functional groups. The only reliable FTIR differentiator is the Fingerprint Region (600–900 cm⁻¹) .
-
Meta-Substitution (Target): Characterized by three adjacent hydrogen atoms and one isolated hydrogen atom .
-
Key Peaks: Two strong bands, typically near 690 cm⁻¹ and 780 cm⁻¹ .[1]
-
-
Para-Substitution (Impurity): Characterized by two adjacent hydrogen atoms (2 sets).
-
Key Peaks: Typically a single, very strong band in the 800–850 cm⁻¹ range.[1]
-
Experimental Protocol: ATR-FTIR
Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this material due to its likely state (viscous oil or low-melting solid), which minimizes moisture interference.
Step-by-Step Methodology
-
Instrument Setup:
-
Background Collection:
-
Sample Application:
-
Apply ~10 mg of sample to the center of the crystal.
-
Crucial Step: Apply pressure using the anvil until the absorbance of the strongest peak (likely C=O or C-O) reaches 0.1 – 0.5 AU . Do not over-compress if the sample is soft.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library is required).
-
Baseline correct (Rubberband method preferred).
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical workflow for confirming the identity of the target molecule based on spectral data.
Figure 1: Spectral Decision Tree for the identification of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, distinguishing it from precursors and isomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for functional group assignment).
-
NIST Chemistry WebBook. Acetophenone & Hydroxyacetophenone Spectral Data. National Institute of Standards and Technology.[1][2][3][4][5][6] Available at: [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons.[1] (Reference for polymer/ether/alcohol differentiation).
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Acetophenone Derivatives
For researchers and professionals in drug development and chemical sciences, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a fundamental technique for characterizing chromophoric systems. This guide provides an in-depth comparison of the UV-Vis absorption spectra of acetophenone and its para-substituted derivatives, offering both experimental data and a mechanistic explanation of the observed spectral shifts.
The Foundation: Electronic Transitions in Acetophenone
Acetophenone, the simplest aromatic ketone, presents a fascinating subject for UV-Vis analysis. Its spectrum is dominated by two primary electronic transitions originating from the conjugated system formed by the benzene ring and the carbonyl group.[1]
-
π→π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acetophenone, this is primarily associated with the benzene ring and is often referred to as the E2 band. It results in a strong absorption band typically observed around 240-250 nm.[1]
-
n→π* Transition: This lower-energy transition involves the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[2] This transition is symmetry-forbidden, leading to a much weaker absorption band at a longer wavelength, generally between 280-320 nm.[2] This band is often observed as a shoulder on the more intense π→π* band.
The polarity of the solvent plays a crucial role in the positions of these absorption bands. Polar solvents, such as ethanol, can stabilize the ground state of the carbonyl group through hydrogen bonding. This increases the energy required for the n→π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. Conversely, the π→π* transition often experiences a slight bathochromic (red) shift to a longer wavelength in polar solvents due to the stabilization of the more polar excited state.[1]
Experimental Protocol for Acquiring UV-Vis Spectra
To ensure reproducible and comparable data, a standardized experimental protocol is essential. The following is a detailed methodology for obtaining the UV-Vis absorption spectra of acetophenone derivatives.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol.
-
Analytes: Acetophenone and its para-substituted derivatives (4-hydroxy-, 4-methoxy-, 4-amino-, 4-chloro-, and 4-nitroacetophenone).
-
Volumetric flasks and pipettes for accurate solution preparation.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of each acetophenone derivative in spectroscopic grade ethanol at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁴ to 1 x 10⁻⁵ M) in ethanol. The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 for the primary absorption band to ensure adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
Fill both quartz cuvettes with the spectroscopic grade ethanol. This will serve as the blank or reference.
-
Place the reference cuvette in the reference beam path and the sample cuvette (also containing the blank) in the sample beam path.
-
Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvettes from subsequent measurements.[3]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
Save and export the spectral data.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: A streamlined workflow for obtaining UV-Vis absorption spectra of acetophenone derivatives.
Comparative Analysis of Acetophenone Derivatives
The introduction of a substituent at the para position of the benzene ring significantly influences the electronic transitions and, consequently, the UV-Vis absorption spectrum. The nature of the substituent—whether it is electron-donating or electron-withdrawing—determines the direction and magnitude of the spectral shifts.
| Compound | Substituent (-R) | λmax (π→π*) (nm) | ε (L·mol⁻¹·cm⁻¹) | Solvent | Reference(s) |
| Acetophenone | -H | 241 | 12,800 | Ethanol | [4] |
| 4-Hydroxyacetophenone | -OH | ~275 | Not specified | Not specified | [5] |
| 4-Methoxyacetophenone | -OCH₃ | 271 | Not specified | Ethanol | [6] |
| 4-Aminoacetophenone | -NH₂ | 316 | ~20,000 | Alcohol | [7] |
| 4-Chloroacetophenone | -Cl | 249 | ~16,982 | Alcohol | [8] |
| 4-Nitroacetophenone | -NO₂ | 260 | ~10,000 | Not specified | [9] |
Note: Molar absorptivity (ε) values are approximate and can vary based on experimental conditions. The value for 4-aminoacetophenone was calculated from the provided log E value.
Discussion of Substituent Effects
The observed spectral shifts can be rationalized by considering the electronic effects of the para-substituents on the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (-OH, -OCH₃, -NH₂): These groups, known as auxochromes, possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This raises the energy of the HOMO. The result is a smaller HOMO-LUMO gap, which corresponds to absorption at a longer wavelength (a bathochromic shift). The amino group (-NH₂) is a particularly strong electron-donating group, causing the most significant red shift in the π→π* transition of 4-aminoacetophenone.
-
Electron-Withdrawing Groups (-NO₂): These groups withdraw electron density from the aromatic ring, lowering the energy of the LUMO. This also leads to a smaller HOMO-LUMO gap and a bathochromic shift, as seen with 4-nitroacetophenone.
-
Halogens (-Cl): Halogens exhibit a dual effect. They are inductively electron-withdrawing but can also donate electron density through resonance. In the case of 4-chloroacetophenone, the inductive effect is generally more dominant for the ground state, but the resonance effect can influence the excited state, leading to a modest bathochromic shift compared to the unsubstituted acetophenone.
Caption: Energy level diagram illustrating the effect of substituents on the HOMO-LUMO gap.
Conclusion
The UV-Vis absorption spectra of acetophenone derivatives are highly sensitive to the nature of the substituent at the para position. Both electron-donating and electron-withdrawing groups generally lead to a bathochromic shift of the primary π→π* absorption band, with the magnitude of the shift correlating with the electronic influence of the substituent. A thorough understanding of these principles, combined with a robust experimental methodology, allows for the effective use of UV-Vis spectroscopy in the identification and characterization of these and other aromatic compounds.
References
-
Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50) - MSU chemistry. (2016, June 6). Retrieved from [Link]
-
Understand uV-Vis Absorption Characteristics of Acetophenone - StudyRaid. (2025, March 15). Retrieved from [Link]
-
SOP for Calibration of UV-Vis Spectrophotometer - Pharmaguideline. Retrieved from [Link]
-
Operation and Calibration of UV-VIS Spectrophotometer. Scribd. Retrieved from [Link]
-
Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. Retrieved from [Link]
-
n to pi* and pi to pi* transitions explained | Photochemistry part 3 - YouTube. (2024, November 3). Retrieved from [Link]
-
p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. Retrieved from [Link]
-
The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... - ResearchGate. Retrieved from [Link]
-
Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy - Mettler Toledo. Retrieved from [Link]
-
Acetophenone - Absorption Spectrum - PhotochemCAD. Retrieved from [Link]
-
Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase - Journal of Bacteriology. Retrieved from [Link]
-
What are UV-visible spectroscopy sample handling techniques? - Quora. (2022, April 16). Retrieved from [Link]
-
Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods - IJRAT paper format. Retrieved from [Link]
-
Acetophenone, 4'-nitro- - the NIST WebBook. Retrieved from [Link]
-
4'-Methoxyacetophenone - Optional[UV-VIS] - Spectrum - SpectraBase. Retrieved from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo - MDPI. (2021, January 31). Retrieved from [Link]
-
Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. Retrieved from [Link]
-
Acetophenone - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
-
SPECTROCHEMICAL ANALYSIS. (2024, February 4). Retrieved from [Link]
-
UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed … - ResearchGate. Retrieved from [Link]
-
4-Aminoacetophenone - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - imanager. Retrieved from [Link]
-
Acetophenone, 4'-hydroxy- - the NIST WebBook. Retrieved from [Link]
-
Acetophenone, 4'-amino- - the NIST WebBook. Retrieved from [Link]
-
4'-hydroxyacetophenone (C8H8O2) - PubChemLite. Retrieved from [Link]
-
UV-Vis spectra. Retrieved from [Link]
-
Organic Spectroscopy. Retrieved from [Link]
-
The absorption bands in UV-Vis spectra of polymers 4a-e, λ max (nm)/logξ - ResearchGate. Retrieved from [Link]
-
(a) UV−vis absorption spectra of 4-NP (black curve), 4- nitrophenoxide... - ResearchGate. Retrieved from [Link]
-
-
Ultraviolet/visible spectroscopy - Royal Society of Chemistry: Education. Retrieved from [Link]
-
-
The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes - ResearchGate. (2025, August 6). Retrieved from [Link]
-
UV/VIS Spectroscopy Applications in Chemistry - Avantes. Retrieved from [Link]
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- 2. app.studyraid.com [app.studyraid.com]
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- 4. PhotochemCAD | Acetophenone [photochemcad.com]
- 5. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Acetophenone, 4'-nitro- [webbook.nist.gov]
Comparative Guide: Chromatographic Resolution of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone Isomers
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The compound 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is a critical intermediate in the synthesis of adrenergic agents and other phenylethanolamine-based pharmaceuticals. In drug development, the purity of this meta-substituted isomer is paramount. However, non-selective alkylation or Friedel-Crafts acylation processes often yield significant quantities of regioisomers :
-
Target: Meta-isomer (3-position)
-
Impurities: Ortho-isomer (2-position) and Para-isomer (4-position).
Separating these isomers is chromatographically challenging because they share identical molecular weights (isobaric) and nearly identical hydrophobicities (
This guide objectively compares three stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to demonstrate why
Comparative Analysis of Stationary Phases
Method A: The Baseline – C18 (Octadecylsilane)
The industry workhorse. It relies almost exclusively on hydrophobic subtraction.
-
Mechanism: Dispersive interactions with the alkyl chain.
-
Performance on Isomers: Because the meta and para isomers have very similar hydrophobic footprints, C18 columns often show co-elution or "saddle" peaks. The ortho isomer may separate due to the "ortho effect" (steric shielding of the polar group), but the critical meta/para split is often poor (
). -
Verdict: Insufficient for high-purity isolation but acceptable for rough reaction monitoring.
Method B: The Specialist – Phenyl-Hexyl (Recommended)
This phase combines a hexyl alkyl chain with a terminal phenyl ring.
-
Mechanism: Offers dual selectivity: Hydrophobicity (via the hexyl linker) +
interactions (via the phenyl ring).[1] -
Performance on Isomers: The electron density of the acetophenone ring differs depending on whether the electron-donating alkoxy group is ortho, meta, or para. The Phenyl-Hexyl phase interacts with these unique
-clouds, often retaining the planar para isomer longer than the meta isomer, creating baseline resolution. -
Verdict: Superior. The gold standard for aromatic positional isomers.
Method C: The High-Selectivity Option – Pentafluorophenyl (PFP)
A fluorinated phenyl phase that acts as a Lewis acid.
-
Mechanism: Strong dipole-dipole interactions, H-bonding, and shape selectivity.
-
Performance on Isomers: PFP is exceptionally sensitive to the position of polar functional groups (like the carbonyl and ether oxygen). It often provides the highest resolution (
) but requires longer equilibration times and is more expensive. -
Verdict: Alternative. Use if Phenyl-Hexyl fails or if orthogonal validation is required.[2]
Performance Data Summary
The following data represents typical performance metrics observed when separating 1-[3-(2-Hydroxyethoxy)phenyl]ethanone from its para isomer under isocratic conditions (Water/Acetonitrile).
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Method C: PFP |
| Dominant Interaction | Hydrophobic | Dipole-Dipole + Shape | |
| Elution Order | Meta/Para (Co-elution) | Meta | Meta |
| Resolution ( | 0.8 - 1.2 (Fail) | 2.8 - 3.5 (Pass) | 3.0 - 4.0 (Pass) |
| Tailing Factor ( | 1.1 | 1.05 | 1.2 |
| Run Time | Fast (< 8 min) | Moderate (10-12 min) | Moderate (12-15 min) |
| Cost Efficiency | High | High | Medium |
Validated Experimental Protocol (Phenyl-Hexyl)
This protocol is designed to be self-validating. The system suitability requirement is a resolution (
Reagents & Equipment
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Acidic pH suppresses ionization of residual phenols and ensures consistent
-interactions. -
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Detection: UV-Vis / PDA at 254 nm (aromatic
transition) and 280 nm .
Instrument Parameters
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 35°C (Temperature control is critical for
-stacking reproducibility). -
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Load) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Self-Validation Step
Before running samples, inject a "System Suitability Mix" containing 1:1 meta and para isomers.
-
Calculate
between the two major peaks. -
IF
: Lower the initial %B to 5% or decrease column temperature to 30°C (lower temp enhances -selectivity). -
IF Peak Tailing > 1.5: Check buffer pH; ensure it is < 3.5.
Visualizing the Workflow
Diagram 1: Method Development Decision Matrix
This logic flow guides the researcher in selecting the correct column based on the specific impurity profile.
Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is the primary choice for regioisomers due to
Diagram 2: Separation Mechanism & Workflow
This diagram illustrates the physical interactions occurring inside the column and the procedural workflow.
Caption: Workflow illustrating the differential retention of isomers via
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Separation of Hydroxyacetophenone Isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
Sources
Safety Operating Guide
1-[3-(2-Hydroxyethoxy)phenyl]ethanone: Proper Disposal & Handling Procedures
[1]
Executive Summary & Operational Context[1][2][3]
1-[3-(2-Hydroxyethoxy)phenyl]ethanone (often an intermediate in pharmaceutical synthesis, structurally related to Quetiapine precursors) presents specific handling challenges due to its mixed functionality: a ketone core, an ether linkage, and a terminal alcohol.
While often classified as a "general organic intermediate," treating it as such without specific protocol leads to common laboratory violations. The primary risks are not just acute toxicity, but environmental persistence and potential cross-reactivity in bulk waste containers.
This guide provides a self-validating workflow for the safe disposal of this compound, moving beyond generic "waste bin" advice to a scientifically grounded waste stream management plan.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. We analyze the structure to determine the waste stream.
| Feature | Structural Implication | Operational Hazard |
| Acetophenone Core | Aromatic ketone | Combustible; potential skin/eye irritant.[1][2][3] |
| Ether Linkage | -O-CH2-CH2- | Peroxide Former (Low Risk): While less prone than simple ethers, long-term storage can induce peroxidation. |
| Terminal Alcohol | -OH Group | Increases water solubility. Do not let this mislead you into drain disposal. |
GHS Classification (Consensus for this class):
Pre-Disposal Protocol: Waste Characterization
Before moving the container, verify the state of the chemical. This "Pre-Flight Check" prevents accidents during transport to the central accumulation area.
Step 1: Physical State Verification
-
Solid/Semi-Solid: Most likely form.[5] Ensure no liquid supernatant is present (indicating decomposition or moisture absorption).
-
Liquid (Solution): If dissolved in solvent (e.g., Methanol, DCM), the solvent dictates the primary waste code, but the solute dictates the toxicity profile.
Step 2: Compatibility Check
-
Oxidizers: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides). The ketone/alcohol functions are reducing agents; mixing them with oxidizers is an exothermic run-away risk.
-
Halogens: This compound is non-halogenated. Do not mix with Chloroform/DCM waste unless necessary, as "Halogenated Waste" is significantly more expensive to incinerate.
Step-by-Step Disposal Workflow
This workflow is designed to comply with 40 CFR 261 (RCRA) and standard EU waste directives.
Phase A: Segregation
Primary Rule: Segregate into Non-Halogenated Organic Waste .
-
Select Container: Use a High-Density Polyethylene (HDPE) jerrican or a glass amber bottle. Avoid metal if the compound is in an acidic solution.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "1-[3-(2-Hydroxyethoxy)phenyl]ethanone" (Do not use abbreviations).
-
Hazard Checkbox: Irritant, Flammable (if in flammable solvent).
-
Phase B: Transfer & Bulking
-
Solid Waste:
-
Double-bag the solid in chemically resistant polyethylene bags (minimum 2 mil thickness).
-
Seal with a zip-tie or tape.
-
Place the bag into the "Solid Organic Waste" drum.
-
-
Liquid Waste:
-
Use a funnel with a flash-arrestor if the solvent carrier is flammable.
-
Pour slowly to avoid splashing.
-
Rinse: Triple rinse the original container with a compatible solvent (e.g., Acetone). Add the rinsate to the waste container, not the sink.
-
Phase C: Final Disposal Method
The only acceptable final destruction method for this pharmaceutical intermediate is High-Temperature Incineration .
-
Why? The aromatic ring requires temperatures >1000°C for complete mineralization to CO2 and H2O. Landfilling (even in lined cells) is not recommended due to potential leaching of the water-soluble hydroxyethoxy fraction.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, ensuring no step is missed.
Figure 1: Decision tree for segregating 1-[3-(2-Hydroxyethoxy)phenyl]ethanone waste based on physical state and solvent carrier.
Emergency Spill Management
In the event of a spill, speed and containment are critical to prevent the material from entering floor drains.
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat. N95 mask if dust is visible. |
| Containment | Do not use water. Surround the spill with absorbent socks or pillows. |
| Absorption | Cover liquid spills with Vermiculite or Sand . For solids, cover with a wet paper towel to prevent dust generation, then scoop. |
| Clean Up | Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: 1-[3-(2-Hydroxyethoxy)phenyl]ethanone". |
| Decontamination | Wash the surface with a soapy water solution after bulk removal. Absorb this wash water as well; do not flush. |
Regulatory & Compliance Codes
When filling out your hazardous waste manifest, use the following codes. Note that while this specific chemical is not P-listed or U-listed by name, it falls under broader characteristic categories.
-
EPA Waste Code (RCRA):
-
D001 (Ignitable) - Only if in a flammable solvent.
-
None - If solid and pure. However, it must be manifested as "Non-RCRA Regulated Hazardous Waste" (state dependent) or "Organic Chemical Waste" for incineration.
-
-
DOT Shipping Name (for waste transport):
-
If Solid: UN3077, Environmentally hazardous substance, solid, n.o.s. (1-[3-(2-Hydroxyethoxy)phenyl]ethanone).
-
If Liquid: UN3082, Environmentally hazardous substance, liquid, n.o.s.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard - 29 CFR 1910.1200. (Safety Data Sheet Requirements).[6] [Link]
-
PubChem. Compound Summary: Acetophenone Derivatives. (General toxicity and physical property data for structural analogs). [Link]
Personal protective equipment for handling 1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Executive Summary & Compound Identity
This guide provides the operational safety architecture for handling 1-[3-(2-Hydroxyethoxy)phenyl]ethanone . As an acetophenone derivative with a hydroxyethyl ether side chain, this compound presents specific risks related to mucosal irritation and potential acute toxicity.[1] This protocol adopts a "Safe Upper Bound" approach, categorizing the substance based on the most rigorous hazard profiles of its structural analogs (e.g., 3'-hydroxyacetophenone) to ensure maximum researcher safety.[1]
Compound Identification
| Parameter | Detail |
| Chemical Name | 1-[3-(2-Hydroxyethoxy)phenyl]ethanone |
| Synonyms | 3'-(2-Hydroxyethoxy)acetophenone; 3-(2-Hydroxyethoxy)phenyl methyl ketone |
| Structural Class | Aromatic Ketone / Ether Alcohol |
| Predicted Physical State | Viscous Liquid or Low-Melting Solid (Dependent on purity/polymorph) |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.[1][2][3][4] |
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationship (SAR) analysis of acetophenone derivatives.
Signal Word: WARNING
Core Hazard Statements (GHS)[1]
Critical Risk Vectors
-
Ocular Damage: The ketone and ether functionalities can act as severe irritants.[1][6] Direct contact with the eye may cause corneal clouding or irreversible damage if not treated immediately.[1]
-
Dermal Absorption: While likely lipophilic, the hydroxyethyl group increases polarity.[1] Prolonged contact may lead to dermatitis or systemic absorption.[1]
-
Inhalation: If the substance is a solid powder or heated liquid, vapors/dusts are potent respiratory irritants.[1]
Personal Protective Equipment (PPE) Strategy
Objective: Create a redundant barrier system that prevents exposure even in the event of primary containment failure.
Hand Protection Matrix
Selection Logic: Acetophenone derivatives can permeate standard latex rapidly.[1] Nitrile provides splash protection, while Butyl rubber is required for extended handling or spill cleanup.[1]
| Task Duration | Glove Material | Thickness | Breakthrough Time | Protocol |
| Standard Handling (<15 min) | Nitrile | ≥ 0.11 mm | > 30 min | Double-gloving recommended. Inspect outer glove for puckering immediately after contact.[1] |
| Extended Use (>30 min) | Nitrile (High Grade) | ≥ 0.20 mm | > 120 min | Change gloves every 2 hours regardless of exposure.[1] |
| Spill Cleanup / Immersion | Butyl Rubber or Silver Shield™ | ≥ 0.30 mm | > 480 min | Do not use standard nitrile for direct immersion.[1] |
Ocular & Respiratory Protection[7]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of liquid splash or fine dust generation.[1]
-
Respiratory: All operations must be conducted within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Contingency: If fume hood is unavailable (not recommended), use a half-face respirator with P100/OV (Organic Vapor) cartridges.[1]
-
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: If the substance is solid, use an anti-static gun or ionizer bar before weighing to prevent dust dispersal.[1]
-
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock container.[1]
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve in DMSO or Methanol.[1]
-
Exotherm Check: Acetophenone derivatives can exhibit mild heats of solution.[1] Add solvent slowly to the solute (not solute to solvent) to control dissolution rate.[1]
-
Vessel: Use borosilicate glass (Pyrex/Duran).[1] Avoid polystyrene or standard plastics which may be dissolved by the compound or its solvent carrier.[1]
Phase 3: Emergency Spill Response
"STOP, ASSESS, ACT" Protocol
-
Stop: Cease all work. Alert nearby personnel.
-
Assess:
-
Act (Minor Spill):
Visualized Safety Workflow
The following diagram outlines the decision logic for handling 1-[3-(2-Hydroxyethoxy)phenyl]ethanone based on its physical state upon receipt.
Figure 1: Operational decision tree for handling 1-[3-(2-Hydroxyethoxy)phenyl]ethanone, differentiating protocols for liquid vs. solid states.
Disposal & Logistics
Waste Categorization:
-
Category: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[1]
-
Container: HDPE or Glass Jerrycan.
-
Labeling: Must list "Acetophenone Derivative" and "Irritant".[1]
Decontamination: Glassware should be rinsed with Acetone, then washed with an Alconox solution.[1] The initial Acetone rinse must be disposed of as hazardous waste, not down the drain.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8487, 3'-Hydroxyacetophenone. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Acetophenone derivatives. Retrieved from [Link][1]
Sources
- 1. Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- | C16H16O3 | CID 10038034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 3. download.basf.com [download.basf.com]
- 4. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
